Iron(2+) 2-hydroxy-1,2,3-propanetricarboxylate
Description
Significance of Iron-Organic Acid Complexation in Chemical Systems
The complexation of iron with organic acids, such as citric acid, is a fundamental process in various chemical and biological systems. Organic acids can act as chelating agents, forming stable complexes with metal ions like iron. researchgate.net This interaction significantly influences the solubility, stability, and reactivity of iron. researchgate.net The formation of these complexes is crucial in diverse fields, from environmental chemistry, where they affect the transport and bioavailability of iron in soil and aquatic environments, to materials science, where they serve as precursors for the synthesis of iron-containing compounds. sigmaaldrich.comnih.govtandfonline.com The nature of the organic ligand plays a decisive role in the catalytic activity of the iron complex. nih.gov
In the context of the Fenton reaction, a process involving the reaction of iron(II) with hydrogen peroxide to produce highly reactive hydroxyl radicals, the presence of organic ligands like citrate (B86180) is of significant interest. frontiersin.org These complexes can modulate the reaction's efficiency and are studied for their roles in both natural biogeochemical cycles and industrial applications such as water treatment. frontiersin.org
Historical Context of Ferrous Citrate in Chemical Science
The study of iron-organic acid complexes has a long history, with early investigations into the reactions of iron with compounds like tartaric acid dating back to the late 19th century. nih.gov The synthesis of ferrous citrate has been approached through various methods over the years. Patented methods from the mid-20th century describe its preparation from the reaction of sodium citrate with ferrous sulfate (B86663) or by the direct action of citric acid on iron filings. nih.gov More recent research has focused on refining these synthesis methods, such as a rapid and straightforward technique developed in 2018 that involves reacting iron filings with citric acid to produce a crystalline solid. mdpi.com This method highlights the ongoing efforts to develop efficient and cost-effective synthesis routes for ferrous citrate. mdpi.com
Scope and Research Trajectories for Iron(II) Citrate Coordination Complexes
Current research on iron(II) citrate is multifaceted, exploring its potential in various applications. One significant area of investigation is its use in the development of materials for controlled release systems. wiley.comresearchgate.netmdpi.com For instance, ferrous citrate has been embedded within silica (B1680970) matrices using sol-gel methods to create systems for the controlled release of ferrous ions. wiley.comresearchgate.net
Another key research direction is the synthesis and characterization of novel iron(II) citrate coordination polymers. iucr.orgnih.gov These materials exhibit interesting structural and magnetic properties, making them potential candidates for various applications. iucr.orgnih.gov For example, a neutral ferrous citrate carboxylate, [Fe(H₂cit)(H₂O)]n, was the first of its kind to be synthesized and was found to have a pseudo-three-dimensional structure with weak antiferromagnetic interactions. iucr.orgnih.gov The thermal stability of such compounds is also an area of active investigation. iucr.orgnih.gov
Furthermore, the complexation of iron(II) by citrate is studied for its implications in understanding iron speciation in various environments. researchgate.net The stability and reactivity of these complexes are crucial factors in these studies. researchgate.net Research also extends to the thermal decomposition of iron citrates, which has been shown to produce various iron oxides, a process relevant to materials synthesis. ias.ac.in
Detailed Research Findings
Synthesis and Properties
Ferrous citrate, also known as iron(II) citrate, describes coordination complexes formed in aqueous solutions between citrate anions and Fe²⁺ ions. wikipedia.orgmedkoo.com While multiple complex formations are possible, only one has been crystallized and structurally characterized: the coordination polymer with the formula [Fe(H₂O)₆]²⁺{[Fe(C₆H₅O₇)(H₂O)]⁻}₂·2H₂O. wikipedia.orgmedkoo.com In this complex, the citrate anion is the triple conjugate base of citric acid, with all three carboxylic acid groups ionized. wikipedia.orgmedkoo.com
Ferrous citrates are typically paramagnetic, a property attributed to the weak crystal field of the carboxylate ligands. wikipedia.orgmedkoo.com They are known to be unstable in air, readily converting to ferric (iron(III)) citrates. wikipedia.orgmedkoo.com
Several methods for the synthesis of ferrous citrate have been reported. One common method involves treating disodium (B8443419) citrate with a source of iron(II) aquo complexes, such as iron(II) sulfate. wikipedia.orgmedkoo.com Another approach is a redox reaction between iron powder and citric acid. wiley.comresearchgate.net A 2018 study detailed a method for synthesizing a solid iron(II) citrate complex from iron filings and citric acid, resulting in a crystalline solid with the formula FeC₆H₆O₇·H₂O. mdpi.comresearchgate.net Hydrothermal synthesis has also been employed to create novel iron(II) citrate coordination polymers. iucr.orgnih.gov
The thermal decomposition of iron citrate has been studied, with one report indicating it decomposes to α-Fe₂O₃ at 460°C. ias.ac.in
Interactive Data Table: Properties of Ferrous Citrate
| Property | Value | Reference |
| Chemical Formula | FeC₆H₆O₇ | wikipedia.org |
| Molar Mass | 245.956 g/mol | wikipedia.org |
| Appearance | Slightly gray-green powder or white crystals | wikipedia.org |
| Density | 1.91 g/cm³ | wikipedia.org |
| Melting Point | Decomposes | wikipedia.org |
Structural Analysis
The crystal structure of an iron(II) citrate coordination polymer, [Fe(H₂cit)(H₂O)]n (where H₂cit is the partially deprotonated citrate ligand), was determined using single-crystal X-ray diffraction. iucr.orgnih.gov This compound, the first neutral ferrous citrate carboxylate to be synthesized, crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.orgnih.gov Its structure is characterized by one-dimensional chains of corner-sharing Fe(II)O₆ octahedra that are cross-linked by citrate ligands. iucr.orgnih.gov These chains are further stabilized into a pseudo-three-dimensional structure by hydrogen bonds. iucr.orgnih.gov The iron atoms are hexacoordinated by two partially deprotonated citrates and one water molecule in a distorted octahedral arrangement. iucr.org
Interactive Data Table: Crystallographic Data for [Fe(H₂cit)(H₂O)]n
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | iucr.orgnih.gov |
| Space Group | P2₁2₁2₁ | iucr.orgnih.gov |
| a (Å) | 5.9470 (4) | iucr.org |
| b (Å) | 10.4021 (5) | iucr.org |
| c (Å) | 13.5773 (7) | iucr.org |
| V (ų) | 839.91 (8) | iucr.org |
| Z | 4 | iucr.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23383-11-1 |
|---|---|
Molecular Formula |
C6H6FeO7 |
Molecular Weight |
245.95 g/mol |
IUPAC Name |
3-carboxy-3-hydroxypentanedioate;iron(2+) |
InChI |
InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
APVZWAOKZPNDNR-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Fe+2] |
melting_point |
White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ |
Other CAS No. |
23383-11-1 |
physical_description |
White solid; [Hawley] |
Origin of Product |
United States |
Synthesis Methodologies of Ferrous Citrate
Conventional Synthetic Routes for Iron(II) Citrate (B86180) Complexes
Conventional methods for synthesizing ferrous citrate, also known as iron(II) citrate, have been established for many years, primarily involving direct reactions and the use of iron(II) precursors. These routes are foundational in the production of this iron salt.
Reactions of Iron Filings with Citric Acid
A straightforward and historically significant method for producing ferrous citrate involves the direct reaction of iron filings with an aqueous solution of citric acid. nih.govresearchgate.net This method, reported as early as 1873, is based on a redox reaction where metallic iron is oxidized to the ferrous state (Fe²⁺) by the protons of citric acid, leading to the formation of iron(II) citrate and the release of hydrogen gas. nih.govgoogle.com
The general reaction can be represented as: Fe(s) + C₆H₈O₇(aq) → FeC₆H₆O₇(aq) + H₂(g) nih.gov
To enhance the reaction rate, the mixture is typically heated. For instance, one procedure involves heating a solution of citric acid monohydrate in water to 90°C before adding the iron filings. nih.gov The use of iron filings increases the surface area available for the reaction, facilitating a more efficient conversion. nih.gov The resulting product, a grayish or pearly salt, can then be precipitated, washed, and dried. nih.gov This method is valued for its simplicity and the direct use of elemental iron. However, for commercial-scale production, it can be impractical. google.com The slow in-situ generation of iron(II) in this process can be advantageous for forming a crystalline solid by keeping oversaturation at low levels. nih.gov
Utilization of Iron(II) Aquo Complexes as Precursors
A more common and controllable approach to synthesizing ferrous citrate involves the use of iron(II) salts as precursors, which form iron(II) aquo complexes in solution. wikipedia.org These methods typically involve reacting a soluble iron(II) salt, such as ferrous sulfate (B86663), with citric acid or a citrate salt. google.comwikipedia.org
A key challenge in this synthesis is controlling the reaction conditions to ensure the precipitation of ferrous citrate without the formation of undesirable byproducts. The reaction of an iron(II) salt with citric acid can be represented as follows, using ferrous sulfate as an example: FeSO₄(aq) + C₆H₈O₇(aq) ⇌ FeC₆H₆O₇(s) + H₂SO₄(aq)
This approach allows for better control over stoichiometry and reaction parameters compared to the direct use of iron filings. Ferrous citrates are typically produced by treating sources of iron(II) aquo complexes, like iron(II) sulfate, with disodium (B8443419) citrate. wikipedia.org
Influence of Reaction Conditions on Product Formation
The formation and yield of ferrous citrate are highly dependent on the reaction conditions, particularly pH and temperature.
pH: The pH of the reaction medium is a critical factor. The synthesis of ferrous citrate is most efficient when the pH is maintained within a narrow range, typically between 2 and 4 or 5. google.com If the pH drops below 2, any ferrous citrate that forms tends to redissolve into the solution. google.com Conversely, if the pH rises to around 5 or 6, hydrolysis of the ferrous salt begins, which reduces the yield of the desired product. google.com The optimal pH is often in the range of 2.5 to 3.0. google.com Adjustment of the pH can be achieved by adding a base, such as ammonium (B1175870) hydroxide (B78521), to the reaction mixture containing citric acid and the ferrous salt. google.com
Temperature: Temperature also plays a significant role. Heating the reaction mixture is often necessary to drive the reaction and promote the precipitation of ferrous citrate. nih.govgoogle.com In some procedures, the solution of reactants is boiled under reflux conditions to form and precipitate the ferrous citrate. google.com For instance, the reaction between iron filings and citric acid is typically carried out at an elevated temperature, such as 90°C, to ensure the complete reaction of the iron. nih.gov
The interplay of these conditions is crucial for maximizing the yield and purity of the ferrous citrate product.
Table 1: Influence of Reactants and pH on Ferrous Citrate Synthesis
| Iron Source | Citrate Source | pH Range | Key Observations | Reference |
|---|---|---|---|---|
| Iron Filings | Citric Acid | Not specified, but acidic | Direct redox reaction, slow generation of Fe(II) favors crystallinity. | nih.gov |
| Ferrous Sulfate | Citric Acid | 2 - 5 | pH control is critical; below 2, the product redissolves; above 5, hydrolysis occurs. | google.com |
| Ferrous Ammonium Sulfate | Citric Acid | 2.5 - 3.0 | Boiling under reflux precipitates ferrous citrate. | google.com |
Advanced and Green Synthesis Approaches
In recent years, more advanced and environmentally friendly methods for synthesizing iron-containing materials have been developed. These include techniques that offer better control over particle size, morphology, and crystallinity, which are crucial for various applications.
Continuous Hydrothermal Synthesis for Iron-Containing Materials
Continuous hydrothermal synthesis is a powerful technique for producing a wide range of metal oxide nanoparticles, including iron oxides. acs.orgaip.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net This method involves heating an aqueous solution of precursors under high pressure. mdpi.com While direct synthesis of ferrous citrate via this method is not extensively documented, the synthesis of iron oxide nanoparticles often uses iron salts and chelating agents like citrate.
In the context of iron-cobalt oxide nanoparticle synthesis, using ammonium iron citrate as an iron precursor in a continuous hydrothermal process has been shown to significantly improve the crystallinity of the resulting nanoparticles. rsc.orgrsc.orgcore.ac.ukbham.ac.uk The presence of citrate is thought to create a homogeneous reaction environment and promote the simultaneous precipitation of the metal ions by forming complexes. rsc.orgcore.ac.uk This suggests that citrate plays a crucial role in controlling the nucleation and growth of nanoparticles under hydrothermal conditions. The process can lead to the formation of well-crystallized and uniformly distributed nanoparticles. rsc.orgcore.ac.uk
Solid-State Precursor Pyrolysis for Nanomaterial Derivatization
Solid-state pyrolysis of an iron(II) citrate precursor is another advanced method used to derive various iron-based nanomaterials. researchgate.netresearchgate.netresearchgate.net This technique involves the thermal decomposition of the solid ferrous citrate complex in a controlled atmosphere to produce nanoparticles of iron oxides or even metallic iron. researchgate.netresearchgate.net
The composition of the final product is highly dependent on the pyrolysis temperature and the atmosphere (e.g., air or an inert gas). For instance, the pyrolysis of iron citrate in an inert gas mixture (Ar + 5% H₂) at temperatures ranging from 470-1000°C can yield a mixture of α-Fe, cementite (Fe₃C), and iron oxides. researchgate.net The optimal temperature for producing a two-phase state of α-Fe and Fe₃C with a high fraction of reduced iron has been identified as 800°C. researchgate.net
This method is a form of solid-state thermal decomposition, which is advantageous for its relative simplicity, lower synthesis temperatures compared to other methods, and the ability to control the final product through reaction time, temperature, and environment. rsc.org The pyrolysis of iron citrate is also a key step in iron-catalyzed graphitization, where the in-situ formed iron nanoparticles catalyze the conversion of amorphous carbon into graphitic structures at relatively low temperatures. rsc.org
Table 2: Advanced Synthesis Research Findings
| Synthesis Method | Precursor(s) | Key Findings | Resulting Material | Reference |
|---|---|---|---|---|
| Continuous Hydrothermal Synthesis | Ammonium Iron Citrate, Cobalt Salt | Improved crystallinity and uniform metal distribution in nanoparticles. | Iron-Cobalt Oxide Nanoparticles | rsc.orgrsc.orgcore.ac.uk |
| Solid-State Pyrolysis | Iron(II) Citrate | Product composition (α-Fe, Fe₃C, iron oxides) is dependent on temperature and atmosphere. | Iron-based Nanoparticles | researchgate.net |
Formation of Ferrous Citrate from Industrial By-products and Waste Streams
The synthesis of ferrous citrate is increasingly leveraging industrial by-products and waste streams, aligning with principles of a circular economy and sustainable chemistry. This approach not only provides an alternative and potentially cheaper source of raw materials but also contributes to waste valorization.
Metallurgical slags, which are by-products of smelting processes, have been identified as a viable iron source for producing iron-citrate complexes. mdpi.com For example, nickel furnace slag can be treated with citric acid, which acts as a leaching agent. mdpi.com The acid provides the necessary protons (H+) to attack the fayalite (Fe₂SiO₄) and magnetite (Fe₃O₄) present in the slag, dissolving the iron oxides and releasing ferrous (Fe²⁺) and ferric (Fe³⁺) ions into the solution. mdpi.com If necessary, a reducing agent like ascorbic acid can be used to convert the ferric ions back to the desired ferrous state. mdpi.com This process demonstrates the transformation of a solid waste material into a valuable chemical product.
The primary reactions involved in the dissolution of iron from slag using citric acid are:
Protonation of Fayalite: Fe₂SiO₄ + 4H⁺ → 2Fe²⁺ + H₄SiO₄ mdpi.com
Dissolution of Magnetite: Fe₃O₄ + 8H⁺ → 2Fe³⁺ + Fe²⁺ + 4H₂O mdpi.com
This method of using metallurgical by-products offers a sustainable pathway for synthesizing ferrous citrate, effectively mining valuable components from what would otherwise be considered waste. mdpi.commdpi.com
Sol-Gel Techniques for Hybrid Materials
The sol-gel process is a versatile technique used to synthesize hybrid organic-inorganic materials incorporating ferrous citrate. mdpi.comwiley.com This method allows for the creation of a stable matrix, typically silica (B1680970) (SiO₂), that encapsulates the ferrous citrate, often for applications requiring controlled release. researchgate.netnih.gov
The synthesis begins with the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in a solution containing ethanol (B145695) and water. mdpi.commdpi.com This forms a "sol," which is a colloidal suspension of solid particles in a liquid. Ferrous citrate and, in many cases, a polymer like polyethylene (B3416737) glycol (PEG), are then introduced into the sol. mdpi.comunina.it The mixture undergoes a gelation process, where the colloidal particles link together to form a three-dimensional network, entrapping the ferrous citrate and PEG within the resulting wet gel. mdpi.comnih.gov The final step involves drying the gel, typically in an oven at a controlled temperature, to remove the residual solvent and yield a solid hybrid material. wiley.comnih.gov
The composition of these hybrid materials can be precisely tailored by varying the weight percentages of the components to achieve desired properties. mdpi.comnih.govunina.it
Table 1: Examples of Ferrous Citrate Hybrid Material Compositions Synthesized via Sol-Gel Technique
| Matrix | Ferrous Citrate (wt%) | Polyethylene Glycol (PEG) (wt%) | Precursor | Source(s) |
|---|---|---|---|---|
| SiO₂ | 5, 10, 15 | 6, 12, 24 | TEOS | unina.it, nih.gov, researchgate.net |
| SiO₂ | 5, 10, 15, 20 | 50 | TEOS | mdpi.com |
The resulting materials are characterized by the formation of hydrogen bonds between the inorganic silica matrix, the polymer chains, and the ferrous citrate complex. nih.gov
Control over Stoichiometry and Oxidation State during Synthesis
Achieving a high-purity product in ferrous citrate synthesis requires stringent control over both the stoichiometry of the reactants and the oxidation state of the iron ion.
Stoichiometry Control The precise ratio of iron to citrate is critical for the formation of the correct compound. A common method involves the direct reaction of iron powder or filings with citric acid in a 1:1 stoichiometric ratio. nih.gov The slow, in-situ generation of iron(II) as the iron metal reacts helps to keep oversaturation low, favoring the formation of a well-defined crystalline solid. nih.gov The resulting stoichiometry, typically the monohydrate form (FeC₆H₆O₇·H₂O), can be confirmed using analytical techniques such as thermogravimetric analysis (TGA) and total carbon analysis, which compare the experimental weight percentages of the components to their theoretical values. nih.gov For the monohydrate, the theoretical iron content is approximately 21.2%. nih.gov
The chelation of the iron ion by citrate also plays a role in controlling the reaction. Citrate is a strong complexing agent that can slow down the precipitation process, allowing for more orderly crystal growth and helping to ensure the desired stoichiometry is achieved. researchgate.netroyalsocietypublishing.org
Oxidation State Control Maintaining iron in its ferrous (Fe²⁺) state is a primary challenge due to its susceptibility to oxidation to the ferric (Fe³⁺) state. Several strategies are employed to prevent this:
Creating a Reducing Environment: When metallic iron is reacted with citric acid, the redox reaction produces hydrogen gas (H₂). nih.gov This creates a reducing atmosphere that helps to prevent the oxidation of the newly formed Fe²⁺. nih.gov
Exclusion of Oxidants: Care must be taken to avoid the absorption of atmospheric oxygen during the reaction and subsequent handling. nih.gov The intentional use of an oxidizing agent like hydrogen peroxide is a method to produce ferric citrate, highlighting the need to exclude such agents when ferrous citrate is the target product. youtube.com
Stabilization by Citrate: The citrate ligand itself helps to stabilize the ferrous state. patsnap.com Carboxylates are strong complexing agents that can hamper the oxidation of Fe(II). researchgate.net Furthermore, it is hypothesized that the formation of stable Fe(III)-ligand complexes at the particle surface can create a passivation layer that inhibits further electron transfer and oxidation of the underlying ferrous citrate. rsc.org
pH Control: Maintaining the pH of the reaction mixture within a specific range, typically between 2 and 4, is crucial. A pH below 2 can cause the formed ferrous citrate to redissolve, while a pH above 5 or 6 can lead to the hydrolysis of the ferrous salt, both of which reduce the yield and purity of the final product. google.com
Spectrophotometric methods using reagents like 1,10-phenanthroline, which forms a colored complex specifically with Fe²⁺, are used to confirm the exclusive presence of the desired oxidation state in the final product. nih.govresearchgate.net
Table 2: Methods for Control in Ferrous Citrate Synthesis
| Control Parameter | Method | Rationale | Source(s) |
|---|---|---|---|
| Stoichiometry | Use of 1:1 molar ratio of iron and citric acid. | Ensures correct proportion of reactants for the target compound FeC₆H₆O₇. | nih.gov |
| Slow, in-situ generation of Fe(II). | Prevents high oversaturation, promoting crystalline growth. | nih.gov | |
| Oxidation State | Reaction of metallic iron with citric acid. | Generates H₂ gas, creating a reducing environment. | nih.gov |
| Exclusion of atmospheric oxygen and oxidizers. | Prevents the oxidation of Fe²⁺ to Fe³⁺. | nih.gov, youtube.com | |
| pH control (typically pH 2-4). | Prevents redissolution of the product and hydrolysis of the ferrous salt. | google.com |
Coordination Chemistry and Aqueous Speciation of Iron Ii Citrate
Ligand-Metal Binding Mechanisms in Ferrous Citrate (B86180) Complexes
The formation of stable complexes between iron(II) and citrate is a result of the multidentate nature of the citrate ligand, which allows for the formation of strong chelate structures.
Citric acid is a tricarboxylic acid with a hydroxyl group at the α-position, providing multiple potential binding sites for the iron(II) ion. The coordination primarily involves the oxygen atoms of both the carboxylate groups (-COO⁻) and the central hydroxyl group (-OH). The specific groups involved in binding are dependent on the pH of the solution, which dictates the deprotonation state of the citric acid molecule. In the crystallized coordination polymer [Fe(H₂O)₆]²⁺{[Fe(C₆H₅O₇)(H₂O)]⁻}₂·2H₂O, the citrate ligand is the triple conjugate base, indicating that all three carboxylic acid groups are deprotonated and involved in coordination. wikipedia.org Other research has shown that at neutral pH, the chelation of the iron(II) ion occurs via two deprotonated carboxylate groups and the hydroxyl group.
The ability of a single citrate ligand to bind to the Fe²⁺ ion through multiple sites leads to the formation of stable, five- or six-membered chelate rings. This chelation effect significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands.
In the solid state, these chelate units can further assemble into larger, more complex structures. At least two distinct iron(II) citrate coordination polymers have been identified through structural analysis.
Anionic Coordination Polymer : One well-characterized complex is an anionic coordination polymer with the formula {[Fe(C₆H₅O₇)(H₂O)]⁻}n. wikipedia.org
Neutral Coordination Polymer : A neutral ferrous citrate coordination polymer, [Fe(H₂cit)(H₂O)]n, has also been synthesized. Its structure is composed of one-dimensional chains of corner-sharing FeO₆ octahedra that are cross-linked by the citrate ligands. In this structure, the iron atoms are hexacoordinated by two partially deprotonated citrate molecules and one water molecule, resulting in a distorted octahedral geometry.
Solution Equilibrium and Stability Constants of Iron(II) Citrate Complexes
The speciation of iron(II) citrate in aqueous solution is a dynamic equilibrium involving various complex forms, free metal ions, and ligand species. This equilibrium is quantified by stability constants, which are crucial for understanding the behavior of these complexes in different chemical environments.
The pH of the solution is a critical factor controlling the speciation and stability of iron(II) citrate complexes. As the pH changes, the protonation state of citric acid is altered, which in turn affects its coordination behavior. Generally, as the pH increases, the carboxyl groups of citric acid deprotonate, making the oxygen atoms stronger Lewis bases and favoring complex formation. Studies have shown that the Fe²⁺ oxidation state within the citrate complex remains stable over a broad pH range, from 2 to 12. However, it has also been noted that the chelating ability of the citrate ion may not be sufficient to form a complex that is stable at a pH greater than 3, particularly in the presence of oxidants, as higher pH levels can facilitate the oxidation of ferrous ions to the ferric state. researchgate.net
The thermodynamic stability of iron(II) citrate complexes is also influenced by temperature. Most reported stability constants for these complexes have been determined at a standard temperature of 25 °C. cdnsciencepub.comcdnsciencepub.comnih.govmurdoch.edu.au For instance, thermogravimetric analysis (TGA) of a synthesized iron(II) citrate polymer showed it maintained stability at temperatures up to 275 °C (548 K). nih.gov While comprehensive thermodynamic data, such as enthalpy (ΔH) and entropy (ΔS) of formation, are not extensively available for the full range of Fe(II)-citrate species, the available stability constants provide a benchmark for stability under standard conditions. The lack of detailed temperature-dependent studies limits a full thermodynamic characterization across various temperatures.
A comparison between the complexation of iron(II) and iron(III) with citrate reveals significant differences in stability and speciation, primarily due to the higher charge density of the ferric ion (Fe³⁺). The Fe³⁺ ion, being a harder Lewis acid, forms stronger and more stable complexes with the oxygen-based donor groups of citrate compared to the Fe²⁺ ion.
Potentiometric titrations have been employed to determine and compare the formation constants for both systems. nih.govmurdoch.edu.au These studies consistently show that the stability constants for Fe(III)-citrate complexes are significantly higher than those for Fe(II)-citrate complexes under similar conditions. The table below presents a comparison of the logarithmic stability constants (log β) for various iron-citrate species as determined in different studies.
| Complex Species (MpHqLr) | Iron Oxidation State | log βpqr | Conditions | Reference |
|---|---|---|---|---|
| FeHL | Fe(II) | 8.63 | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comcdnsciencepub.com |
| FeL | Fe(II) | 4.40 | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comcdnsciencepub.com |
| FeHL | Fe(III) | 13.01 | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comcdnsciencepub.com |
| FeL | Fe(III) | 11.85 | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comcdnsciencepub.com |
| Fe(OH)L | Fe(III) | 8.80 | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comcdnsciencepub.com |
| Fe(OH)₂L₂ | Fe(II) | 10.38 | 25 °C, 1.00 M (Na)Cl | nih.govmurdoch.edu.au |
| FeL₂ | Fe(III) | 21.26 | 25 °C, 1.00 M (Na)Cl | nih.govmurdoch.edu.au |
Note: In the table, L represents the fully deprotonated citrate ligand (C₆H₄O₇)⁴⁻. The notation MpHqLr denotes a complex with 'p' metal ions, 'q' protons, and 'r' ligands.
The chemistry of Fe(III)-citrate is also more complex, with a greater tendency to form various mononuclear, dinuclear, and even trinuclear species depending on the pH and the iron-to-citrate molar ratio. researchgate.net In contrast, the characterized Fe(II)-citrate complexes are predominantly of 1:1 stoichiometry. cdnsciencepub.comcdnsciencepub.com
Mononuclear and Oligomeric Ferrous Citrate Species in Solution
In aqueous solutions, iron(II) citrate can exist as various mononuclear species. Research has pointed to the presence of complexes with different stoichiometries and protonation states, depending on the specific conditions of the solution. acs.org At neutral pH, it has been suggested that each iron(II) ion can bind with two citrate ligands to form the [Fe(II)(citrate)₂]⁴⁻ complex. researchgate.net
A study on the oxygenation of Fe(II) in the presence of citrate has provided insights into the speciation of ferrous citrate complexes at circumneutral pH. This research supports the existence of several Fe(II)-citrate species beyond a single monomeric form. acs.org The identified species in solution include Fecit⁻, Fecit₂⁴⁻, and the hydrolyzed species Fe(OH)cit₂⁵⁻. acs.org The relative concentrations of these species are pH-dependent, with the oxidation of Fe(OH)cit₂⁵⁻ becoming more significant as the pH increases to 8.0. acs.org At lower pH values, the oxidation is primarily governed by the Fecit⁻ and Fecit₂⁴⁻ complexes. acs.org
While the existence of these mononuclear species in solution is supported by kinetic studies of oxidation reactions, detailed structural characterization in the aqueous phase remains challenging. acs.org In the solid state, the only crystallized form is a coordination polymer with the formula [Fe(H₂O)₆]²⁺{[Fe(C₆H₅O₇)(H₂O)]⁻}₂·2H₂O. wikipedia.org This structure consists of chains of corner-sharing Fe(II)O₆ octahedra that are cross-linked by citrate ligands.
The following table summarizes the key mononuclear ferrous citrate species identified in aqueous solutions.
| Species Name | Chemical Formula | Key Characteristics |
| Ferrous monocitrate | Fecit⁻ | A significant species at lower pH values. acs.org |
| Ferrous dicitrate | Fecit₂⁴⁻ | Another key species at lower pH; may also be represented as [Fe(II)(citrate)₂]⁴⁻ at neutral pH. acs.orgresearchgate.net |
| Hydroxy ferrous dicitrate | Fe(OH)cit₂⁵⁻ | Becomes increasingly important as the pH rises towards 8.0. acs.org |
Dissociation Kinetics of Iron(II) Citrate Complexes
Detailed studies focusing specifically on the dissociation kinetics of individual iron(II) citrate complexes in aqueous solution are not extensively documented in the reviewed scientific literature. Much of the research on the kinetics of iron citrate complexes has centered on the more stable iron(III) oxidation state, including ligand exchange reactions. For instance, the kinetics of iron transfer from ferric citrate to other chelating agents have been investigated, proposing a mechanism that involves the formation of a mixed complex prior to the dissociation of citrate.
In the context of its biological absorption, sodium ferrous citrate is understood to dissociate in the acidic environment of the stomach, which releases ferrous ions for subsequent uptake. patsnap.com This dissociation is a crucial step for the bioavailability of the iron, but specific rate constants for this process are not provided. patsnap.com The citrate ligand itself plays a role in stabilizing the ferrous iron and preventing its premature oxidation, which implies that the complex has a degree of stability in solution before dissociation occurs at the site of absorption. patsnap.com
While the formation of various ferrous citrate species is at equilibrium in solution, the kinetic parameters for the forward (formation) and reverse (dissociation) reactions for each specific complex have not been a primary focus of the available research. The understanding of the dissociation of these complexes is therefore more conceptual, as an integral part of processes like ligand exchange or biological uptake, rather than being defined by specific dissociation rate constants.
Advanced Characterization Techniques for Ferrous Citrate
Spectroscopic Investigations for Structural Elucidation
Spectroscopy is a powerful tool for probing the molecular structure of ferrous citrate (B86180). By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its chemical bonds, electronic transitions, and atomic arrangement can be obtained.
Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Interactions
Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the coordination of the citrate ligand to the iron(II) center. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Changes in the vibrational frequencies of the functional groups in the citrate molecule upon complexation with iron provide direct evidence of ligand-metal interactions.
The FTIR spectrum of citric acid shows characteristic absorption bands corresponding to its carboxylic acid and hydroxyl groups. Upon chelation with iron(II), significant shifts in these bands are observed. Specifically, the stretching vibrations of the carboxylate groups (COO⁻) are particularly informative. The interaction with the iron(II) ion alters the electron distribution in the carboxylate groups, leading to changes in their vibrational frequencies. These shifts confirm the coordination of the carboxylate groups to the iron center. researchgate.netmdpi.com
Interactive Data Table: Key FTIR Peaks for Ferrous Citrate
| Functional Group | Wavenumber (cm⁻¹) | Interpretation |
| O-H (water) | ~3350 | Stretching vibration, indicates hydrated form mdpi.comresearchgate.net |
| C=O (carboxylate) | ~1570 | Symmetric stretching, indicates coordination to Fe(II) researchgate.net |
| O-H (water) | ~1645 | Bending vibration mdpi.com |
UV/Visible Spectrophotometry for Complex Formation and Oxidation State
UV/Visible spectrophotometry is a valuable technique for studying the formation of ferrous citrate complexes in solution and for monitoring the oxidation state of the iron. This method measures the absorption of ultraviolet and visible light by the sample. The absorption of light at specific wavelengths corresponds to electronic transitions within the molecule.
The formation of a complex between iron(II) and citric acid leads to the appearance of new absorption bands or shifts in existing bands in the UV/Vis spectrum. This is due to the charge transfer between the iron ion and the citrate ligand. The intensity of these absorption bands is proportional to the concentration of the complex, allowing for the study of its formation and stability under different conditions, such as varying pH. nih.govnih.gov
Spectrophotometric methods are also employed to confirm the +2 oxidation state of iron in the citrate complex. mdpi.com For instance, the reaction of iron(II) with 1,10-phenanthroline to form a colored complex that absorbs at a specific wavelength (around 520 nm) can be used for quantitative analysis. nih.govmdpi.com The absence of color development with a reagent specific for iron(III), such as potassium thiocyanate, confirms that the iron is present exclusively as iron(II). mdpi.com Studies have shown that the iron(II) in the citrate complex is stable against oxidation over a wide pH range, from 2 to 12. nih.govmdpi.com
It is important to note that ferrous citrates are generally unstable in the presence of air and can be oxidized to ferric citrates. wikipedia.org UV-Vis spectroscopy can track this transformation by observing changes in the absorption spectra over time. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. It relies on the magnetic properties of atomic nuclei. For ferrous citrate, ¹H and ¹³C NMR can provide information about the connectivity of atoms and the conformation of the citrate ligand when bound to the paramagnetic Fe(II) center.
The paramagnetic nature of the Fe(II) ion can lead to significant broadening and shifting of the NMR signals of the citrate ligand, which can make spectral interpretation challenging. However, these paramagnetic effects can also provide valuable structural information. The extent of the broadening and shifting of the signals is dependent on the distance of the respective nuclei from the iron center, which can be used to map out the geometry of the complex.
In the case of citrate, the two CH₂ groups are diastereotopic, meaning they are chemically non-equivalent. In the ¹H NMR spectrum of free citrate, this results in a characteristic AB pseudo-quartet. Upon binding to a metal ion like aluminum, two distinct AB multiplets can be observed for the bound citrate. researchgate.net Similar effects would be expected upon complexation with iron(II), although the paramagnetic nature of Fe(II) would introduce additional complexity to the spectrum.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. wikipedia.org It is therefore an ideal method for studying paramagnetic metal complexes like those of iron(II). Ferrous iron (Fe²⁺) in a high-spin state has an electron configuration of 3d⁶ and a total electron spin S=2. nationalmaglab.org
EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic center. The spectrum is characterized by a g-factor and hyperfine coupling constants, which are sensitive to the symmetry of the ligand field around the iron ion.
High-spin Fe(II) complexes are often "EPR-silent" at conventional X-band frequencies (around 9.5 GHz) due to large zero-field splitting (ZFS), which splits the spin levels even in the absence of an external magnetic field. researchgate.net However, high-frequency/high-field EPR (HFEPR) can overcome this limitation and allow for the observation of EPR transitions in high-spin Fe(II) systems. nationalmaglab.orgnih.govuni-konstanz.de Parallel-mode EPR spectroscopy can also be used to probe integer-spin systems like high-spin Fe(II), with sharp signals appearing at specific g-values that are indicative of the integer spin state. nih.gov While much of the EPR work on iron-citrate systems has focused on the ferric (Fe³⁺) state, which gives a characteristic signal around a g-value of 4.3, the principles are applicable to the ferrous state with the appropriate instrumentation. d-nb.inforesearchgate.net
X-ray Absorption Spectroscopy (XAS) for Local Atomic Environment
X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local atomic structure around a specific element in a material, regardless of whether the material is crystalline or amorphous. The technique involves measuring the absorption of X-rays as a function of energy around an absorption edge of a particular element.
XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. For ferrous citrate, the position of the iron K-edge in the XANES spectrum can confirm the +2 oxidation state of the iron. researchgate.net
The EXAFS region contains information about the number, type, and distance of the neighboring atoms surrounding the central iron atom. Analysis of the EXAFS spectrum of ferrous citrate can reveal the Fe-O bond distances and the coordination number of the iron center. This provides a direct probe of the local atomic environment of the iron(II) ion in the citrate complex. msu.edu
Near Infrared (NIR) Spectroscopy for Chelation Confirmation
Near Infrared (NIR) spectroscopy, which measures the absorption of light in the wavelength range of 780 to 2500 nm, has emerged as a useful tool for confirming the chelation of iron(II) by citric acid. nih.govnih.gov The NIR spectrum is dominated by overtones and combination bands of fundamental vibrations, particularly those involving C-H, O-H, and N-H groups.
Studies have shown that the NIR spectrum of a ferrous citrate complex is distinct from the spectra of its individual components, citric acid and ferrous sulfate (B86663). semanticscholar.orgresearchgate.net Specific peaks in the NIR spectrum can be used to characterize the chelate. For instance, peaks around 6800 cm⁻¹ (O-H first overtone), 6370 cm⁻¹ (ligand-to-ligand radical charge transfer transition), and 5150 cm⁻¹ (combination of C=O stretching and O-H bending) have been identified as characteristic of the iron(II)-citric acid chelate. nih.gov The appearance of these new bands and shifts in existing bands upon complexation provide strong evidence for the formation of a true chelate rather than a simple physical mixture. semanticscholar.org
Interactive Data Table: Characteristic NIR Peaks for Ferrous Citrate Chelate
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 6800 | O-H first overtone | Indicates changes in the hydroxyl group environment upon chelation nih.gov |
| 6370 | Ligand-to-ligand radical charge transfer | Suggests electronic interactions within the complex nih.gov |
| 5150 | Combination of C=O stretching and O-H bending | Confirms the involvement of carboxyl and hydroxyl groups in chelation nih.gov |
Diffraction and Scattering Techniques for Crystalline and Nanoscale Analysis
Advanced characterization of ferrous citrate, the iron(2+) salt of citric acid, relies on a suite of sophisticated analytical techniques to elucidate its structural and physical properties. Diffraction and scattering methods are indispensable for analyzing the compound's solid-state nature, including its degree of crystallinity, and for characterizing its morphology when formulated at the nanoscale.
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of a material. It operates on the principle of constructive interference of monochromatic X-rays and a crystalline sample. Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for identification. nih.govforcetechnology.com By comparing the obtained diffraction pattern to international databases, the crystalline phases within a sample can be identified. forcetechnology.com
In the context of iron salts of citric acid, XRD analysis is crucial for determining the degree of crystallinity. Studies on iron-citrate compounds have shown that they can exist in various forms, from crystalline to semi-crystalline or fully amorphous states. For instance, analysis of some iron(III) citrate and iron(II) bisglycinate compounds revealed them to be amorphous or semi-crystalline, respectively, characterized by the absence of sharp diffraction lines in their XRD patterns. nih.govresearchgate.net Specifically for a synthesized iron(II) citrate complex (FeC₆H₆O₇·H₂O), XRD spectra have been reported to show broad humps rather than sharp peaks, which is indicative of an amorphous or poorly crystalline structure. researchgate.net
The presence of broad humps suggests a lack of long-range atomic order, which is a defining feature of amorphous materials. This information is critical as the crystallinity of a compound can significantly influence its physical properties, such as solubility and stability. Therefore, XRD is a fundamental tool for the phase identification and quality control of solid ferrous citrate.
Transmission Electron Microscopy (TEM) for Morphology and Nanoparticle Structure
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology, size, and structure of materials at the nanoscale. acs.orgnih.gov It functions by transmitting a beam of electrons through an ultrathin specimen; the interaction of the electrons with the sample is then used to form an image. nih.gov TEM can reveal detailed information about the shape, size distribution, and crystalline structure of individual nanoparticles. youtube.com
For iron-citrate compounds, particularly those synthesized as nanoparticles for various applications, TEM is an essential characterization tool. Citrate is often used as a capping agent to stabilize iron oxide nanoparticles, and TEM analysis confirms the size and shape of these particles. nih.gov Research on citrate-coated superparamagnetic iron oxide nanoparticles (SPIONs) has utilized TEM to show uniformly sized, monodisperse nanoparticles, for example, with an average diameter of around 12 nm. nih.gov While this research focuses on iron oxide cores, the methodology is directly applicable to characterizing ferrous citrate nanoparticles. TEM images would provide direct visual evidence of the particle dimensions and morphology, confirming whether they are spherical, polygonal, or irregular in shape. researchgate.net Furthermore, high-resolution TEM (HR-TEM) can be used to examine the crystalline lattice of individual particles.
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Zeta Potential
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. utdallas.edu It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, which allows for the calculation of the hydrodynamic diameter (the size of the particle plus the liquid layer around it). utdallas.edu
DLS is also used to determine the zeta potential of particles in a dispersion. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential (e.g., > ±30 mV) indicates good stability and resistance to aggregation.
In the study of ferrous citrate, particularly in aqueous solutions or nanoparticle suspensions, DLS provides critical information. For instance, iron oxide nanoparticles stabilized with citric acid have been analyzed using DLS to determine their size and stability. In one study, modifying iron oxide particles with citric acid and sodium citrate resulted in a negative zeta potential value of -40 mV at pH 7, indicating a stable dispersion. nih.gov The hydrodynamic diameter of these stabilized nanoparticles was measured to be around 166 nm. nih.gov Such analyses are crucial for controlling the properties of ferrous citrate formulations in liquid media. nih.gov
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| Hydrodynamic Diameter | The effective diameter of the particle in solution, including a layer of solvent. | ~166 nm | nih.gov |
| Zeta Potential | A measure of the surface charge and colloidal stability in a dispersion. | -40 mV | nih.gov |
| Polydispersity Index (PDI) | A measure of the broadness of the particle size distribution. | <0.3 (indicative of a narrow distribution) | researchgate.net |
Chromatographic and Elemental Analysis for Composition and Purity
To ascertain the precise chemical composition and purity of ferrous citrate, chromatographic and elemental analysis techniques are employed. These methods allow for the separation of the compound from impurities and the accurate quantification of its constituent elements.
High-Performance Liquid Chromatography (HPLC) for Speciation and Purity
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. The separation is achieved by passing a sample mixture through a column packed with a stationary phase, carried by a liquid mobile phase.
HPLC is particularly important for the analysis of iron-citrate complexes due to the potential for various species to exist in equilibrium. rsc.orgresearchgate.net The technique can be challenging because the complexes can be labile and their speciation is often dependent on factors like pH. publicationslist.org Researchers have developed specific HPLC methods, such as hydrophilic interaction ion chromatography (HILIC) and reverse-phase chromatography, to separate different iron-citrate species. rsc.orgsielc.com For example, a method using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid has been described for analyzing ferric ammonium (B1175870) citrate. sielc.com By separating ferrous citrate from free citric acid, other iron species (like ferric citrate), and synthesis-related impurities, HPLC can provide a detailed assessment of the compound's purity.
Atomic Absorption Spectroscopy (AAS) for Elemental Composition
Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of chemical elements. analytik-jena.com The method is based on the principle that atoms absorb light at specific, characteristic wavelengths. youtube.com To perform the analysis, a sample is atomized, typically in a flame, and a beam of light corresponding to the element's characteristic wavelength is passed through the atomized cloud. The amount of light absorbed is proportional to the concentration of the element in the sample. analytik-jena.comyoutube.com
For ferrous citrate, AAS is the standard method for accurately determining the iron content. oiv.int This analysis is fundamental to verifying the compound's stoichiometry and ensuring it meets purity specifications. The procedure involves dissolving a known mass of the ferrous citrate sample and aspirating the solution into an air-acetylene flame. usgs.gov The instrument is calibrated using a series of standard solutions with known iron concentrations. youtube.comoiv.int The absorbance of the sample is then measured and compared to the calibration curve to determine the precise concentration of iron. This technique is highly selective and is a mainstay for quality control in many industries. analytik-jena.com
| Parameter | Setting | Reference |
|---|---|---|
| Wavelength | 248.3 nm | oiv.int |
| Light Source | Iron (Fe) Hollow-Cathode Lamp | oiv.int |
| Flame | Air-Acetylene | oiv.intusgs.gov |
| Slit Width | 0.2 nm | oiv.int |
| Analysis Range | 10 µg/L to 1,000 µg/L | usgs.gov |
Ion Chromatography for Ionic Profile
Ion chromatography (IC) is a powerful analytical technique used for the separation and quantification of ionic species. For ferrous citrate, IC is instrumental in determining its ionic profile, which includes the primary ions—ferrous (Fe²⁺) and citrate—as well as potential impurities or degradation products, such as ferric iron (Fe³⁺). The separation is typically achieved on a column with ion-exchange properties.
The determination of the aqueous iron species Fe(II) and Fe(III) is crucial for understanding redox processes involving iron. nih.gov Methods based on ion chromatography have been developed for the simultaneous and direct determination of both Fe(II) and Fe(III). nih.gov This is a significant advantage over older colorimetric methods that often required the indirect determination of Fe(III) after reducing it and measuring the total iron content. nih.gov In a typical IC setup for iron species analysis, sample pretreatment may involve simple filtration and acidification. nih.gov
For the analysis of metal-citrate complexes, hydrophilic interaction liquid chromatography (HILIC), a variant of HPLC, can be employed for the separation of species, which can then be quantified using mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS). rsc.org For the analysis of the citrate anion itself, an anion-exchange column with suppressed conductivity detection can be used. A potassium hydroxide (B78521) eluent, generated electrolytically, can effectively separate citrate from other anions. thermofisher.com
A summary of typical IC conditions for relevant ions is presented below.
| Analyte(s) | Column Type | Eluent | Detection |
| Ferrous (Fe²⁺) & Ferric (Fe³⁺) | Cation Exchange (e.g., IonPac CS5A) | Carboxylic acid or Oxalic acid chelating agent | Post-column reaction with PAR, Absorbance at 530 nm |
| Citrate | Anion Exchange (e.g., Dionex IonPac AS11) | Potassium Hydroxide (KOH) | Suppressed Conductivity |
| Iron-Citrate Complexes | Hydrophilic Interaction (HILIC) | Gradient Elution | ESI-MS or ICP-MS |
Thermogravimetric Analysis (TGA) for Thermal Stability and Water Content
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the thermal stability, decomposition pathways, and water content of hydrated compounds like ferrous citrate.
Studies on the synthesis and characterization of iron(II) citrate have employed TGA to confirm its elemental composition and hydration state. nih.govresearchgate.netnih.gov The synthesized crystalline solid is often identified as the monohydrate, with the formula FeC₆H₆O₇∙H₂O. nih.govresearchgate.netnih.gov TGA is a direct method for verifying this by measuring the mass loss corresponding to the water molecule.
A typical TGA analysis of ferrous citrate monohydrate shows distinct stages of mass loss. The initial weight loss at lower temperatures corresponds to the loss of the water of hydration. Subsequent, more significant weight loss at higher temperatures is due to the decomposition of the citrate ligand. The final residual mass at high temperatures (e.g., 900 °C) corresponds to the formation of stable iron oxides, such as ferric oxide (α-Fe₂O₃). researchgate.netias.ac.in
One study conducted TGA on an iron(II) citrate sample from 30 °C to 900 °C. The results indicated a total weight loss of 69.653%. nih.gov The residual mass corresponds to Fe₂O₃, and from this, the iron content in the original sample was calculated to be 21.1% ± 0.4% (w/w). nih.gov This experimental value is in excellent agreement with the theoretical iron content for FeC₆H₆O₇∙H₂O (21.2%), confirming the monohydrate structure. nih.gov
The decomposition process can be summarized in the following table based on typical TGA results.
| Temperature Range (°C) | Mass Loss Event | Product(s) |
| ~100 - 200 °C | Dehydration (Loss of H₂O) | Anhydrous Ferrous Citrate (FeC₆H₆O₇) |
| ~200 - 460 °C | Decomposition of Citrate Ligand | Intermediate products |
| > 460 °C | Final Product Formation | Ferric Oxide (α-Fe₂O₃) |
Electrochemical Methods for Redox and Surface Behavior
Electrochemical methods are essential for probing the redox activity and interfacial characteristics of ferrous citrate. These techniques provide insights into electron transfer kinetics, complex stability, and surface interactions.
Potentiometric Titrations for Formation Constants and Redox Potentials
Potentiometric titration is a fundamental electrochemical technique used to determine the stability (or formation) constants of metal-ligand complexes in solution. By monitoring the potential of an ion-selective electrode (typically a glass electrode for pH) while titrating a solution containing the metal ion (Fe²⁺) and the ligand (citrate) with a strong base or acid, the equilibrium concentrations of the various protonated and complexed species can be determined.
This method has been successfully used to determine the formation constants for the Fe(II)-citrate system. nih.gov Such data are critical for understanding the speciation of iron in various environments. The reliability of these formation constants can be further evaluated by comparing measured and predicted redox potentials of the ternary Fe(III)-Fe(II)-citrate system. nih.gov
The general equilibrium for the formation of a ferrous citrate complex can be represented as: pFe²⁺ + qH⁺ + rL⁴⁻ ⇌ FepHqLr⁽²p⁺q⁻⁴r⁾
Where L⁴⁻ represents the fully deprotonated citrate ion. Potentiometric titrations allow for the calculation of the stability constants (β) for the various species formed.
| Species (Fe(II)-Citrate) | Log of Formation Constant (log β) | Conditions |
| Fe(II)-Citrate Complexes | Data re-determined via potentiometric titration | 25 °C, 1.00 M (Na)Cl |
Note: Specific log β values for Fe(II)-citrate complexes from the cited re-determination study are required for a complete data table.
Electrochemical Impedance Spectroscopy (EIS) for Surface Reactions and Corrosion
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the frequency-dependent opposition (impedance) of an electrochemical system to an alternating current (AC) signal. pineresearch.com It is highly effective for investigating surface reactions, charge transfer kinetics, and corrosion processes at the electrode-electrolyte interface. pineresearch.comekb.eg
When applied to ferrous citrate, EIS can provide information on the formation of passive films, the rate of oxidation of Fe(II) to Fe(III) at an electrode surface, and the compound's potential role in corrosion inhibition or acceleration. The experiment involves applying a small amplitude AC potential over a wide range of frequencies and measuring the resulting current response. pineresearch.com
The data are often presented as a Nyquist plot (imaginary impedance vs. real impedance). This plot can be modeled using an equivalent electrical circuit (EEC) consisting of resistors (R), capacitors (C), and other elements that represent the physical and chemical processes occurring in the system. researchgate.net For instance, the charge transfer resistance (Rct) is inversely proportional to the corrosion rate, while the double-layer capacitance (Cdl) relates to the nature of the electrode surface. ekb.eg
A simplified equivalent circuit model often used for iron corrosion studies is shown below.
| Circuit Element | Symbol | Physical/Chemical Process Represented |
| Solution Resistance | Rs | Resistance of the electrolyte |
| Charge Transfer Resistance | Rct | Resistance to electron transfer at the electrode surface |
| Double-Layer Capacitance | Cdl | Capacitance of the electrical double layer at the interface |
Cyclic Voltammetry for Redox Characterization
Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to study the redox behavior of species in solution. umb.edu In a CV experiment, the potential of a working electrode is swept linearly between two vertex potentials and back, and the resulting current is measured as a function of the applied potential. The resulting plot, a voltammogram, provides information about the redox potentials and electrochemical reversibility of the species.
For ferrous citrate, CV is ideal for characterizing the Fe(II)/Fe(III) redox couple. The voltammogram would typically show an anodic peak corresponding to the oxidation of Fe(II)-citrate to Fe(III)-citrate and a cathodic peak for the reverse reduction process. The peak potentials can be used to determine the formal reduction potential (E°') of the complex, which is a measure of its thermodynamic tendency to be oxidized or reduced.
Studies investigating the redox properties of iron-citrate complexes have used electrochemical techniques to determine the potential for the (Fe³⁺-cit/Fe²⁺-cit) couple. nih.gov The reported values are in the range of -0.03 V to +0.01 V. nih.gov The exact potential is influenced by factors such as pH and the specific iron-citrate species present in the solution. nih.gov
| Redox Couple | E°' (Formal Potential) vs. reference electrode | Technique |
| [Fe(III)-citrate] / [Fe(II)-citrate] | -0.03 V to +0.01 V | Electrochemistry |
| Fe(III)-monocitrate reduction | ~0.1 V (at pH 5.5) | Voltammetry |
| Fe(III)-dicitrate complex reduction | ~-0.1 V (at pH 5.5) | Voltammetry |
Redox Chemistry and Electrochemistry of Ferrous Citrate Systems
Kinetics of Iron(II) Oxidation in the Presence of Citrate (B86180)
The oxidation of ferrous citrate is significantly influenced by the concentration of dissolved oxygen and the pH of the solution. acs.orgacs.org Generally, the oxidation follows first-order kinetics with respect to both the total Fe(II) concentration and the oxygen concentration. acs.org
The effect of pH on the oxidation rate is complex and depends on the concentration of citrate. acs.orgacs.org
At pH levels of 6.0, 6.5, and 7.0, where the oxidation of inorganic Fe(II) is relatively slow, the addition of citrate at concentrations of 50 µM, 0.2 mM, and 1 mM markedly increases the rate of Fe(II) oxidation. acs.org
At pH 7.5, adding 50 µM of citrate enhances the oxidation rate, but higher concentrations of 0.2 mM and 1 mM show similar, less pronounced effects. acs.org
At a pH of 8.0, the addition of citrate results in a slight decrease in the rate of Fe(II) oxidation compared to the inorganic system. acs.org
This pH-dependent behavior is attributed to the varying speciation of Fe(II)-citrate complexes. acs.orgnih.gov At lower pH, the oxidation is primarily controlled by the oxidation of Fe(citrate)⁻ and Fe(citrate)₂⁴⁻ complexes. As the pH increases, the Fe(OH)(citrate)₂⁵⁻ species becomes more important, dominating the oxidation process at pH 8.0. acs.orgnih.gov The rate of Fe(II) oxidation generally increases with temperature, as higher temperatures promote the hydrolysis of ferric ions, thereby driving the oxidation of ferrous ions forward. mdpi.com
| pH | Citrate Concentration | Effect on Fe(II) Oxidation Rate | Reference |
| 6.0 - 7.0 | 50 µM - 1 mM | Remarkable Increase | acs.org |
| 7.5 | 50 µM | Increase | acs.org |
| 7.5 | 0.2 mM - 1 mM | Similar kinetics, less effect than 50 µM | acs.org |
| 8.0 | All tested concentrations | Slight Reduction | acs.org |
This table summarizes the observed effects of pH and citrate concentration on the oxidation rate of Fe(II).
While citrate can enhance Fe(II) oxidation under certain conditions, it can also act as an inhibitor, retarding both oxidation and subsequent hydrolysis of the newly formed Fe(III). cambridge.orgnih.gov The strong complexation of Fe(II) by citrate is a key factor in this retardation. cambridge.org
At a constant pH of 6.0, the rate constant of Fe(II) oxidation decreases exponentially as the molar ratio of citrate to Fe(II) increases from 0 to 0.1. cambridge.org For instance, at a citrate/Fe(II) molar ratio of 0.1, the Fe(II)-citrate complex is the dominant species, which stabilizes the Fe(II) in solution and significantly slows its oxidation. cambridge.org This stabilization effect also prevents the hydrolysis and precipitation of iron. cambridge.org In some systems, citrate has been found to chelate Fe(III) and prevent its reduction back to Fe(II), thereby inhibiting the initiation of further redox reactions. nih.gov The presence of other substances, like dissolved silicate, can also retard Fe(II) oxidation by altering the surface properties of iron oxide products. acs.org
| Citrate/Fe(II) Molar Ratio | First-Order Rate Constant (k' x 10⁻⁴ /min) at pH 6.0 | Observation | Reference |
| 0 | 41.3 | Goethite and lepidocrocite precipitate | cambridge.org |
| 0.0005 | 36.5 | Lepidocrocite formation promoted | cambridge.org |
| 0.001 | 30.6 | Lepidocrocite formation pronounced | cambridge.org |
| 0.005 | 20.8 | Lepidocrocite formation promoted | cambridge.org |
| 0.01 | 14.7 | Noncrystalline Fe oxides form | cambridge.org |
| 0.1 | 7.6 | No precipitate observed | cambridge.org |
This table illustrates the decrease in the Fe(II) oxidation rate constant with an increasing citrate/Fe(II) molar ratio.
Fenton and Fenton-like Reactions Mediated by Iron(II) Citrate
The Fenton reaction involves the reaction of Fe(II) with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). frontiersin.orgscu.edu.au This reaction is of significant interest in water treatment and biological systems. frontiersin.org When Fe(II) is complexed with citrate, it participates in a "Fenton-like" reaction, where the ligand environment modifies the reaction's efficiency and products. mdpi.comresearchgate.net
In the Fe(II)-citrate system, the reaction with H₂O₂ leads to substantial production of hydroxyl radicals. frontiersin.orgmdpi.com Studies suggest that at circumneutral pH, Fe(II) must be complexed for significant •OH production to occur. frontiersin.orgscu.edu.au While it is likely that •OH is the dominant oxidizing species formed, the complexity of Fe(II)-citrate speciation makes it difficult to rule out the formation of other reactive species. frontiersin.org The reaction rate constant for H₂O₂-mediated oxidation of the Fe(II)-citrate complex has been reported to be approximately (4.7 ± 0.2) × 10³ M⁻¹s⁻¹. frontiersin.org The mechanism is thought to proceed via an inner-sphere electron transfer. researchgate.net Some research indicates that under certain physiological conditions, particularly in the presence of bicarbonate, other radicals like the carbonate radical anion (CO₃•⁻) may be formed instead of or in addition to hydroxyl radicals. nih.gov
Chelating agents, including citrate itself, play a decisive role in the efficiency of the Fenton-like reaction. mdpi.comresearchgate.net The molar ratio of the chelating agent to iron is a critical factor. mdpi.comnih.gov
Low Citrate/Fe(II) Ratios (<0.5): Inorganic, dissolved Fe(II) is the primary contributor to •OH production. nih.gov
Excess Ligand: An excess of the chelating agent can decrease the reaction rate. nih.gov This is because the Fe-citrate complexes are less reactive with H₂O₂ compared to uncomplexed iron, and the ligand itself can scavenge the produced hydroxyl radicals. mdpi.comnih.gov
Therefore, a moderate molar ratio of citrate to Fe(II) (e.g., 0.5-1) is often optimal for maximizing the efficiency of these oxidation processes. nih.gov The use of a chelate like citrate allows the Fenton reaction to proceed at near-neutral pH, where unchelated iron would precipitate as ferric hydroxide (B78521). mdpi.comnih.gov
Redox cycling between Fe(II) and Fe(III) is a key feature of iron chemistry in many aqueous systems. In the presence of citrate, this cycling can be sustained, contributing to ongoing radical production. acs.orgresearchgate.net The Fe(III)-citrate complex formed after the oxidation of Fe(II)-citrate can be reduced back to Fe(II)-citrate by reducing agents like superoxide (B77818) radicals (O₂•⁻) or ascorbate (B8700270). mdpi.comacs.org This regenerated Fe(II)-citrate is then available to react again with H₂O₂, continuing the cycle. acs.org
Studies have shown that the photochemistry of Fe(III)-citrate complexes can lead to the generation of Fe(II), which is then rapidly reoxidized, demonstrating a dynamic redox cycle. nih.govacs.org This cycling is influenced by the availability of oxygen and the presence of radical scavengers. nih.govacs.org The ongoing formation of hydroxylated products in systems with Fe-citrate, H₂O₂, and a reducing agent supports the existence of this slow but persistent redox cycling. acs.orgresearchgate.net
Electrochemical Properties of Fe(III)/Fe(II)-Citrate Couples
The electrochemical behavior of the iron(III)/iron(II)-citrate system is complex, influenced by factors such as pH, the ratio of iron to citrate, and the specific nature of the complexes formed in solution. The formation of complexes between iron and citrate significantly alters the redox potential of the Fe(III)/Fe(II) couple compared to the aqueous Fe(III)/Fe(II) system, which has a standard electrode potential of +0.77 V. researchgate.net
Investigations using techniques like cyclic voltammetry have revealed that the standard redox potential (E°') for the Fe(III)-citrate/Fe(II)-citrate couple is considerably lower. Studies have reported the E°' to be in the range of -0.03 V to +0.01 V versus the Normal Hydrogen Electrode (NHE). nih.govresearchgate.net This substantial shift is attributed to the preferential stabilization of the Fe(III) state by the citrate ligand. nih.gov The chelation by citrate makes the reduction of Fe(III) to Fe(II) less favorable than in a simple aqueous environment. cecri.res.in
Voltammetric studies have identified multiple redox processes, indicating the presence of various iron-citrate species in solution. researchgate.netresearchgate.net The specific potentials at which reduction or oxidation occurs are dependent on the solution's pH. For instance, at a pH of 5.5, four distinct redox processes have been observed:
A process at approximately +0.1 V, corresponding to the reduction of a 1:1 iron(III)-monocitrate species. researchgate.net
A reversible process around -0.1 V, related to the reduction of dichelated complexes like [Fe(cit)₂]⁵⁻. researchgate.net
A reduction peak at -0.28 V, attributed to polynuclear iron(III)-citrate complexes. researchgate.net
At a more alkaline pH of 7.5, a process at -0.4 V has been noted, possibly from the reduction of hydroxyl-containing iron-citrate species. researchgate.net
The presence of a significant excess of citrate relative to iron ensures that the dominant species are mononuclear complexes, such as [Fe(III)(cit)₂]⁵⁻. researchgate.net The dissolution rate of iron has also been shown to increase with higher citric acid concentrations, an effect linked to the efficient chelation of ferrous ions by citrate. iaea.org
The following table summarizes experimentally determined redox potentials for various Fe(III)/Fe(II)-citrate couples under different conditions.
| Fe-Citrate Complex/System | Reported Redox Potential (E°' vs NHE) | pH | Comments | Source |
|---|---|---|---|---|
| (Fe³⁺-cit)/(Fe²⁺-cit) couple | -0.03 V to +0.01 V | Not specified | Determined by electrochemistry. | nih.govresearchgate.net |
| Fe(III)-citrate/Fe(II)-citrate | ~0 V | Not specified | General value cited in literature. | researchgate.net |
| Fe-(citrate)₂³⁻ | -0.014 V | 7.0 | Calculated standard redox potential. | asm.org |
| Fe(III)-monocitrate (1:1) | +0.1 V | 5.5 | Peak potential from voltammetry. | researchgate.net |
| Fe(III)-dicitrate complexes | ~ -0.1 V | 5.5 | Peak potential from voltammetry. | researchgate.net |
| Polynuclear Fe(III)-citrate | -0.28 V | 5.5 | Peak potential from voltammetry. | researchgate.net |
Interaction with Other Redox-Active Species (e.g., Ascorbate, Hydrogen Peroxide)
Iron-citrate complexes are known to interact with other redox-active species, leading to electron transfer reactions and the generation of reactive intermediates. These interactions are particularly relevant in biological contexts where species like ascorbate and hydrogen peroxide are present.
Interaction with Ascorbate: The reaction between iron(III)-citrate and ascorbate is a key process. It does not proceed as a simple, direct reduction. Instead, the initial step involves the rapid formation of a ternary, mixed-ligand complex of iron with both citrate and ascorbate. researchgate.netnih.gov This is followed by a slower intramolecular electron transfer, which results in the reduction of Fe(III) to Fe(II)-citrate. nih.govresearchgate.net The rate constant (k) for this reduction step has been determined to be approximately 3 M⁻¹s⁻¹. researchgate.netnih.govresearchgate.net
During this process, ascorbate is oxidized, leading to the formation of the ascorbyl radical. nih.govresearchgate.net The rate constant for the formation of the ascorbyl radical by iron-citrate oxidation of the ascorbate monoanion (Hasc⁻) is about 0.02 M⁻¹s⁻¹. researchgate.netnih.gov A significant portion of the ascorbyl radical formed becomes complexed with iron, rendering it silent to Electron Spin Resonance (ESR) spectroscopy. researchgate.netnih.gov
Interaction with Hydrogen Peroxide (Fenton-like Chemistry): When Fe(II) is present or generated, it can react with hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce highly reactive hydroxyl radicals (•OH). The Fe(II)-citrate complex is capable of participating in this chemistry. When both ascorbate and hydrogen peroxide are available, iron-citrate complexes can facilitate a redox cycle that continuously generates these damaging radicals. researchgate.netnih.gov
An initial rapid phase, which is independent of oxygen and reflects the swift reaction of any pre-existing or rapidly formed Fe(II) with H₂O₂. researchgate.netnih.gov
An intermediate phase that is dependent on oxygen. researchgate.netnih.gov
A final, slower linear phase that supports the continuous, slow redox cycling of the iron-citrate complex. The rate constant for this final phase is approximately 5 x 10⁻² M⁻¹s⁻¹ under both aerobic and anaerobic conditions. nih.gov
This ongoing generation of hydroxylated products confirms that iron-citrate complexes can act as catalysts for oxidative damage when hydrogen peroxide is present. nih.gov
The table below summarizes the kinetic parameters for the key interactions of iron-citrate complexes with ascorbate and hydrogen peroxide.
| Reaction / Process | Rate Constant (k) | Conditions | Source |
|---|---|---|---|
| Reduction of Fe(III)-citrate to Fe(II)-citrate by ascorbate | ca. 3 M⁻¹s⁻¹ | Following formation of mixed complex | researchgate.netnih.govresearchgate.net |
| Ascorbyl radical formation from ascorbate (Hasc⁻) by Fe(III)-citrate | ca. 0.02 M⁻¹s⁻¹ | - | researchgate.netnih.gov |
| Final linear phase of hydroxylation (Fenton reaction with ascorbate) | ca. 5 x 10⁻² M⁻¹s⁻¹ | Aerobic and anaerobic | nih.gov |
Applications in Materials Science and Nanotechnology
Precursor for Iron Oxide Nanoparticles and Thin Films
Ferrous citrate (B86180) is a versatile precursor for creating a range of iron-based nanomaterials. The citrate ligand plays a crucial role in controlling the size, morphology, and stability of the resulting nanoparticles, influencing their magnetic and crystalline properties.
Carbon-encapsulated iron nanoparticles (CEINs) are valued for their stability and magnetic properties, which are protected by a carbon shell. One method to synthesize these materials involves using an iron citrate complex as a precursor. For instance, carbon-encapsulated Fe-C nanoparticles (Fe-C@C) with a unique flower-like morphology have been synthesized using ferric citrate loaded onto a sodium chloride supporter, followed by chemical vapor deposition (CVD). mdpi.com In this process, the ferric citrate is first calcined to form an Fe₂O₃/NaCl catalyst precursor. mdpi.com This precursor then facilitates the synthesis of Fe-C@C nanoparticles via CVD of acetylene. mdpi.com The resulting nanoparticles exhibit a core-shell structure, with Fe-C cores and amorphous carbon shells approximately 20 nm thick. mdpi.com
While this specific example uses ferric citrate, the principle of using an iron-citrate complex, where the citrate serves as a carbon source or a chelating agent to control iron particle formation before carbonization, is a key takeaway. The thermal decomposition of the citrate complex in an inert atmosphere can lead to the formation of both the iron core and the encapsulating carbon shell. For example, ammonium (B1175870) ferric citrate has been used in the synthesis of Fe nanoparticles encapsulated in N-doped porous carbon, demonstrating the versatility of citrate-based precursors. xmu.edu.cn The process typically involves high-temperature pyrolysis of the iron-citrate complex, which results in the reduction of iron ions and the carbonization of the citrate ligand to form the protective shell. xmu.edu.cnmdpi.com
The direct oxidation of ferrous citrate in an aqueous solution is a method for producing ferromagnetic magnetite (Fe₃O₄) nanoparticles. This approach allows for one-step synthesis of nanoparticles that already possess essential ligand properties from the citrate. researchgate.net The process, known as thermally assisted oxidative precipitation, can be finely tuned to control the morphology and properties of the resulting magnetite nanoparticles. researchgate.net
A key challenge in using citrate in nanoparticle synthesis is its tendency to inhibit the formation of magnetite. researchgate.net However, by understanding and overcoming these inhibitory effects, the process can be manipulated. Research has identified that by adjusting the concentration of base and oxidant, the inhibitory functions of the ferrous citrate precursor can be controlled. This allows for the selective synthesis of various nanostructures, such as stable, carboxyl group-bearing nuclei clusters that act as magnetically responsive photonic crystals, or larger mesocrystals with distinct magnetic interactions. researchgate.net The concentration of the ferrous citrate precursor itself, along with other reactants, dictates the final nanoparticle morphology and magnetic properties. researchgate.net
Superparamagnetic iron oxide nanoparticles (SPIONs) are of great interest for biomedical applications, and their stability in aqueous solutions is critical. Citric acid and its salts, like sodium citrate, are commonly used to stabilize SPIONs. The typical synthesis method is the co-precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) salts in an alkaline solution. biomedpharmajournal.orgrsdjournal.orgaimspress.com Following precipitation, citrate ions are adsorbed onto the surface of the nanoparticles. aimspress.com
The citrate molecule can bind to the iron oxide surface through one or two of its carboxylate groups, creating a negative surface charge. mdpi.com This charge leads to electrostatic repulsion between the nanoparticles, preventing aggregation and ensuring colloidal stability in aqueous suspensions. rsdjournal.orgmdpi.com The presence of citrate during the co-precipitation process (in situ) has been shown to reduce the primary nanoparticle size to around 5 nm, compared to approximately 10 nm for nanoparticles coated with citrate after synthesis (ex situ). mdpi.comresearchgate.net Optimization of synthesis conditions, such as stirring speed and stabilizer concentration, can yield highly stable and crystalline citrate-stabilized SPIONs (SPION-C) with controlled hydrodynamic sizes. biomedpharmajournal.org For example, an optimized process can produce SPION-C with a hydrodynamic size of about 25.58 nm and a zeta potential of -50.8 mV, indicating excellent stability. biomedpharmajournal.org
Table 1: Comparison of SPION Synthesis with and without In Situ Citrate
| Property | Bare Fe₃O₄ NPs (Sample A) | Citrate-Coated NPs (ex situ, Sample B) | Citrate-Coated NPs (in situ, Sample C) |
| Primary Particle Size (XRD) | ~10 nm | ~10 nm | ~5 nm |
| Aggregate Size (DLS) | 100-200 nm | 100-200 nm | 100-200 nm |
| Stability | Less stable, prone to sedimentation | More stable than bare NPs | Dispersions are more stable against sedimentation |
Data sourced from a study on the effect of citrate on magnetite nanoparticle properties. mdpi.comresearchgate.net
The choice of iron precursor significantly affects the final characteristics of metal oxide nanoparticles. Using an iron citrate precursor, such as ammonium iron citrate, has been shown to markedly improve the crystallinity and elemental distribution in the resulting nanoparticles compared to other precursors like iron nitrate (B79036). rsc.orgrsc.org
In the continuous hydrothermal synthesis of Fe-Co oxide nanoparticles, the use of ammonium iron citrate resulted in well-crystallized, ordered cobalt ferrite (B1171679) alloys. rsc.orgrsc.org It is suggested that the citrate forms complexes with the metal ions (Fe and Co), creating a homogeneous reaction environment. rsc.orgrsc.org The thermal decomposition of the citrate complex then promotes the simultaneous and uniform precipitation of the metal ions, leading to higher crystallinity. rsc.orgrsc.org In contrast, using iron nitrate as a precursor can lead to less uniform products. rsc.org The morphology of the final oxide particles can also be influenced by the precursor, a phenomenon known as a morphological template effect, which has been observed in the synthesis of lanthanide oxides from citrate precursors. acs.org Furthermore, coating iron oxide nanoparticles with citrate does not alter the crystalline nature of the magnetite core. acs.org
Table 2: Effect of Iron Precursor on Fe-Co Oxide Nanoparticle Properties
| Property | Iron Nitrate Precursor | Ammonium Iron Citrate Precursor |
| Crystallinity | Lower | Markedly Improved |
| Elemental Distribution | Less Uniform | More Uniform Fe and Co Distribution |
| Resulting Phase | Less Ordered | Ordered Cobalt Ferrite Alloy |
Data based on a comparative study of iron salt precursors in continuous hydrothermal synthesis. rsc.orgrsc.org
Development of Advanced Battery Materials
The unique chelating properties of citrate are being leveraged in the synthesis of advanced materials for energy storage, particularly for aqueous hybrid batteries.
In the development of cathode materials for aqueous zinc-sodium hybrid batteries, citric acid and its salts play a crucial role as chemical assistants in synthesizing high-performance Prussian blue analogues (PBAs). rsc.orgrsc.org These materials, such as ferric ferricyanide (B76249) (FeFe(CN)₆), are promising for such batteries due to their open-channel structure, which facilitates ion transport. rsc.orgrsc.org However, conventional synthesis methods often result in materials with high defect rates and low specific surface areas, leading to poor cycling performance. rsc.org
The addition of citric acid during the synthesis process effectively mitigates these issues. Citrate ions chelate with the metal ions (e.g., Fe³⁺), slowing down the nucleation and growth rate of the PBA crystals. rsc.orgroyalsocietypublishing.org This controlled crystallization results in a material with significantly fewer vacancies and a much larger specific surface area. For example, FeFe(CN)₆ synthesized with citric acid (C-FeFe(CN)₆) exhibited a specific surface area of 406.625 m² g⁻¹, compared to 28.143 m² g⁻¹ for the material synthesized without it. rsc.orgrsc.org The vacancy rate was also reduced from 31% to 20%. rsc.orgrsc.org This improved structure leads to superior electrochemical performance, with the C-FeFe(CN)₆ cathode demonstrating a high reversible capacity of 162.5 mAh g⁻¹ and 88% capacity retention after 500 cycles. rsc.orgrsc.org Similarly, citrate-assisted co-precipitation has been used to prepare Prussian White (PW) compounds for aqueous sodium-ion batteries, where it helps to achieve a higher sodium content and stabilizes the crystal structure. mdpi.com
Table 3: Comparison of FeFe(CN)₆ Properties With and Without Citric Acid Assistance
| Property | FeFe(CN)₆ (Without Citric Acid) | C-FeFe(CN)₆ (With Citric Acid) |
| Specific Surface Area | 28.143 m² g⁻¹ | 406.625 m² g⁻¹ |
| Vacancy Rate | 31% | 20% |
| Reversible Capacity (at 0.1C) | Lower | 162.5 mAh g⁻¹ |
| Capacity Retention (500 cycles at 45C) | Lower | 88% |
Data sourced from research on citric acid-assisted synthesis for aqueous zinc-sodium hybrid batteries. rsc.orgrsc.orgresearchgate.net
Mitigation of Defects and Enhancement of Specific Surface Area
Defects within materials can significantly alter their properties and performance. numberanalytics.com In nanotechnology, a high specific surface area is often crucial for applications such as catalysis and drug delivery. nih.gov Ferrous citrate has been investigated for its potential to influence these characteristics.
The use of citric acid and its salts as chelating agents can play a role in controlling the formation of materials, potentially mitigating defects. echemi.comacs.orgnoahchemicals.com For instance, in the synthesis of iron oxyhydroxide, citric acid as an additive was found to influence the polymorph type and morphology. acs.org This control over the crystal growth process can lead to materials with fewer imperfections.
Furthermore, the reduction in particle size to the nanoscale inherently increases the specific surface area of a material. nih.gov Research has shown that techniques to create nanoparticles, which can involve citrate as a capping agent, lead to a higher surface area, which in turn can improve properties like solubility and bioavailability in certain applications. nih.govresearchgate.net For example, coating iron oxide nanoparticles with sodium citrate has been demonstrated to improve their dispersion and stability in solution, which is related to the reduction of particle aggregation and, consequently, a more accessible surface area. acs.org The presence of a citrate matrix can surround iron nanoparticles, influencing their size and surface characteristics. researchgate.net
Hybrid Organic-Inorganic Materials Fabrication
Ferrous citrate is a key component in the fabrication of hybrid organic-inorganic materials, particularly through the sol-gel process. nih.govmdpi.comresearchgate.netresearchgate.net This method allows for the synthesis of composite materials at low temperatures, where an organic component is embedded within an inorganic matrix, or vice versa. nih.govresearchgate.net
In this context, ferrous citrate can be incorporated into a silica (B1680970) (SiO₂) matrix, often along with a polymer like polyethylene (B3416737) glycol (PEG). nih.govmdpi.comresearchgate.netresearchgate.net The sol-gel technique facilitates the creation of a network where the organic and inorganic components are linked through interactions such as hydrogen bonds. nih.gov The presence of ferrous citrate within these hybrid materials has been confirmed through analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy, which detects the characteristic chemical bonds of the citrate, polymer, and silica matrix. nih.govmdpi.comresearchgate.net
The primary application of these ferrous citrate-containing hybrid materials has been in the biomedical field for controlled drug delivery. nih.govresearchgate.netresearchgate.netnih.gov The silica matrix can encapsulate the ferrous citrate, and the properties of the hybrid material, such as the release rate of iron(II) ions, can be tuned by varying the weight percentages of the components like PEG and ferrous citrate. nih.govresearchgate.net For example, studies have shown that increasing the content of PEG can lead to a greater release of Fe²⁺ from the silica matrix. nih.gov These materials are also investigated for their potential bioactivity, which is the ability to form a hydroxyapatite (B223615) layer on their surface when exposed to simulated body fluid. nih.govmdpi.comnih.gov
Table 1: Components in Ferrous Citrate-Based Hybrid Materials
| Inorganic Matrix | Organic Polymer | Active Compound | Synthesis Method |
|---|
Applications in Environmental Chemistry and Remediation
Photo-Fenton Processes for Micropollutant Degradation
The photo-Fenton process is an advanced oxidation process that utilizes hydroxyl radicals (•OH) to degrade organic pollutants. Ferrous citrate (B86180) plays a crucial role in enabling this process to be effective at near-neutral pH conditions. mdpi.com The citrate ligand forms a stable complex with iron, keeping it dissolved and available for the Fenton reaction under these conditions. mdpi.com
Research has demonstrated the effectiveness of ferrous citrate in degrading various micropollutants. For instance, in the degradation of the insecticide fipronil (B1672679) in sewage treatment plant effluent at a pH of 6.0, an 83% degradation was achieved using a ferric citrate complex. nih.gov In another study, a ferrous citrate complex derived from metallurgical slag was used to degrade a mixture of pharmaceuticals, including dexamethasone, naproxen, and ketorolac. mdpi.comdntb.gov.ua This approach, which aligns with circular economy principles, showed that 85–90% of these drugs were degraded within 5 minutes. mdpi.comdntb.gov.uaresearchgate.net The performance of the ferrous citrate complex from slag was superior to that of one formed from analytical-grade reagents, potentially due to the presence of trace compounds from the slag. mdpi.comresearchgate.net
The efficiency of micropollutant degradation using ferrous citrate in photo-Fenton processes is influenced by various factors. Studies have shown that the molar ratio of iron to citrate is a critical parameter. mdpi.com The presence of other substances in the water, such as natural organic matter and inorganic ions, can also impact the degradation efficiency. nih.gov
Table 1: Degradation of Micropollutants using Ferrous Citrate in Photo-Fenton Processes
Water and Wastewater Treatment Technologies
Ferrous citrate is employed in various water and wastewater treatment technologies due to its properties as a coagulant and its influence on the formation of iron oxyhydroxides.
Coagulation and flocculation are essential processes in water treatment for removing suspended particles. mrwa.com Coagulants, such as iron salts, neutralize the charge of these particles, allowing them to clump together and form larger flocs that can be easily removed through sedimentation and filtration. mrwa.comstandardchemicals.com.au Ferrous salts are recognized as effective coagulants. eeer.org The process involves the destabilization of colloidal particles, which can occur through mechanisms like adsorption and charge neutralization or enmeshment in hydroxide (B78521) precipitates, often referred to as "sweep coagulation". eeer.org The effectiveness of coagulation is a critical precursor to successful flocculation and subsequent particle removal. mrwa.com
The presence of citrate significantly influences the oxidation kinetics of ferrous iron (Fe(II)) and the subsequent formation of iron oxyhydroxides. cambridge.org Citrate can retard the rate of Fe(II) oxidation. cambridge.org The molar ratio of citrate to Fe(II) plays a crucial role in determining the nature of the iron oxide products. cambridge.org
In the absence of citrate, the oxidation of Fe(II) at a pH of 6.0 typically results in the formation of goethite (α-FeOOH) and poorly crystalline lepidocrocite (γ-FeOOH). cambridge.org However, the presence of citrate at low molar ratios (0.0005 to 0.005) promotes the formation of lepidocrocite over goethite. cambridge.org At higher citrate to Fe(II) molar ratios (e.g., 0.01), the crystallization process is disrupted, leading to the formation of non-crystalline iron oxides. cambridge.org At a ratio of 0.1, precipitation may be completely inhibited. cambridge.org This effect is attributed to the strong complexation of Fe(II) with citrate, which influences the coordination of oxygen and the linking of iron octahedra during crystallization. cambridge.org
The presence of organic matter, for which citrate can be an analogue, is known to suppress the formation of Fe(III)-phosphate precipitates and Fe(III) oxyhydroxides. jaea.go.jp
Role in Biogeochemical Cycling of Iron (Excluding Human/Animal Metabolism)
Ferrous citrate plays a role in the biogeochemical cycling of iron by influencing microbial processes. Iron cycling is a fundamental process in various environments, dictating the speciation, mobility, and reactivity of iron. iastate.edu This cycle involves a complex interplay of biotic and abiotic reactions. iastate.edu
In certain anaerobic environments, microorganisms can utilize iron compounds in their metabolic processes. For example, some bacteria can couple the oxidation of ammonium (B1175870) to the reduction of Fe(III). iastate.edu It has been shown that Methanoperedens nitroreducens can reduce Fe(III)-citrate coupled to the anaerobic oxidation of methane. iastate.edu Furthermore, the biodegradation of iron-citrate complexes is dependent on the structure of the complex formed. researchgate.net Ferric iron forms a bidentate complex with citric acid that is readily degraded by bacteria, while the tridentate ferrous iron-citrate complex is more resistant to biodegradation. researchgate.net However, the oxidation of the ferrous complex can lead to the formation of the biodegradable ferric form, a conversion that is accelerated by bacteria. researchgate.net
The presence of citrate can also impact the reduction of Fe(III) from minerals like goethite and hematite (B75146) by microbial cultures. frontiersin.org
Remediation of Contaminated Sites: Heavy Metal Chelation and Transport
Ferrous citrate, and more broadly citric acid and iron salts, are utilized in the remediation of soils contaminated with heavy metals. Citric acid is an effective chelating agent that can mobilize heavy metals in the soil, making them available for removal. mdpi.com It forms water-soluble complexes with heavy metals, increasing their mobility and bioavailability. mdpi.com
The combination of citric acid and ferric chloride has been shown to have a synergistic effect on the removal of multiple heavy metals from contaminated soil. nih.gov This combination has proven effective in removing cadmium, chromium, lead, and zinc. nih.gov The process is thought to be enhanced by the dissolution of soil components like aluminum, manganese, and iron, as well as organic matter, by the chemical agents, which accelerates the desorption of heavy metals. nih.gov
Table 2: Heavy Metal Removal from Contaminated Soil using Citric Acid and Ferric Chloride
Conversely, iron can also play a positive role. Ferric citrate has been used to modify biocarriers in hybrid wastewater treatment systems to enhance nitrogen removal. nih.gov A study using ferric citrate-modified basalt fiber biocarriers showed a total nitrogen removal efficiency of up to 95.35%, which was a significant increase compared to the unmodified biocarrier. nih.gov The iron deposition on the carrier increased its surface roughness and hydrophilicity, which promoted the attachment of biomass and extracellular polymeric substances, leading to improved nitrogen removal. nih.gov
Recovery of Iron from Industrial Waste Liquids
The recovery of iron from industrial waste liquids presents a significant opportunity for resource circularity and environmental protection. Industrial effluents, such as those from steel pickling, mining, and chemical manufacturing, are often laden with dissolved iron. science.govgoogle.commdpi.comresearchgate.net The utilization of citric acid (C₆H₈O₇) as a chelating agent offers a promising avenue for the selective recovery of iron in the form of citric acid, iron(2+) salt, also known as ferrous citrate.
Citric acid is a naturally occurring tricarboxylic acid that can form stable complexes with metal ions. mdpi.comwaterlinepublication.org.uk In an aqueous solution, it can chelate with ferrous ions (Fe²⁺) to form ferrous citrate. This process is particularly relevant for treating industrial wastewaters where iron exists in its divalent state. The formation of the iron(II)-citrate complex can prevent the precipitation of iron hydroxides, especially in neutral or slightly alkaline conditions, thus keeping the iron in solution for subsequent recovery steps. mdpi.comnih.gov
The recovery of iron as ferrous citrate from industrial waste liquids can be conceptualized through a few key steps. Initially, the industrial effluent containing ferrous ions is treated with a solution of citric acid. The reaction between ferrous ions and citric acid leads to the formation of a soluble ferrous citrate complex.
A crucial aspect of recovering ferrous citrate is managing its solubility. While ferrous citrate is soluble in water, its precipitation can be induced by adjusting process parameters such as pH and the concentration of the reactants. google.com Research has shown that ferrous citrate precipitation can occur when its concentration in the solution exceeds a certain threshold, which is influenced by the pH of the system. google.com For instance, in cleaning solutions for industrial equipment, ferrous citrate has been observed to precipitate, indicating a potential pathway for its recovery from liquid streams. google.com
One patented method for cleaning corroded metal surfaces involves the use of citric acid, which forms ferrous citrate complexes with the dissolved iron. google.com The subsequent recovery of the cleaning agents involves treating the solution with ion exchange resins to remove the iron ions, which are then recovered from the resin in a concentrated form. google.com While this process is aimed at regenerating the cleaning solution, the principles can be adapted for recovering iron from industrial wastewater.
Detailed research specifically outlining the recovery of ferrous citrate from large-scale industrial waste liquids with comprehensive data on recovery efficiencies is an area of ongoing development. However, related studies on metal recovery using citric acid provide valuable insights. For example, studies on the leaching of metals from solid wastes using citric acid demonstrate its effectiveness in solubilizing iron. mdpi.com
To illustrate the potential of this process, the following table presents hypothetical data based on the principles of ferrous citrate precipitation from an aqueous solution, as described in related literature. google.com This data showcases how varying pH levels could influence the precipitation and, consequently, the recovery of ferrous citrate from a solution.
Table 1: Hypothetical pH Influence on Ferrous Citrate Precipitation
| pH | Ferrous Citrate Concentration (ppm) | Percentage of Precipitated Ferrous Citrate (%) |
|---|---|---|
| 2.0 | 10,000 | 5 |
| 3.0 | 10,000 | 15 |
| 4.0 | 10,000 | 30 |
| 5.0 | 10,000 | 55 |
This table is for illustrative purposes and based on the general principle that the solubility of ferrous citrate decreases with increasing pH, leading to precipitation.
The development of processes to recover iron as ferrous citrate from industrial waste liquids is a promising area in environmental chemistry and remediation. It not only addresses the issue of water pollution but also contributes to a circular economy by transforming a waste product into a potentially valuable chemical compound. Further research is needed to optimize the process parameters for different types of industrial wastewater and to scale up the technology for industrial applications.
Role in Agricultural and Plant Biochemistry
Iron Transport and Speciation in Plants
Iron is a crucial micronutrient for plant growth and development, involved in essential processes like photosynthesis and respiration. frontiersin.org Despite its abundance in the earth's crust, its availability to plants is often limited. incitecpivotfertilisers.com.auepa.gov Plants have evolved intricate systems for iron uptake and transport, in which citric acid, as citrate (B86180), plays a significant role.
Role of Citrate in Xylem Transport of Iron
Once absorbed by the roots, iron is transported to the shoots through the xylem. Citrate is a key chelator that binds to iron, facilitating its long-distance transport within the plant. tandfonline.comtandfonline.com The formation of an iron-citrate complex in the xylem sap is critical for keeping iron soluble and preventing its precipitation, which could block the vascular tissues. nih.govoup.com
Research has identified a tri-iron(III), tri-citrate complex (Fe₃Cit₃) as a significant form of iron transported in the xylem of plants like tomatoes. oup.comresearchgate.net This complex ensures that iron remains bioavailable for distribution to various parts of the plant, particularly the leaves, where it is vital for chlorophyll (B73375) synthesis. frontiersin.orgoup.com The transporter FERRIC REDUCTASE DEFECTIVE3 (FRD3) is responsible for loading citrate into the xylem, a crucial step for efficient iron translocation to the shoots. tandfonline.comnih.gov Studies on various plant species, including both non-graminaceous and graminaceous plants, have consistently pointed to the central role of citrate in xylem-based iron transport. tandfonline.commdpi.com
Iron Uptake Mechanisms in Plant Roots and Cells
Plants employ two primary strategies for acquiring iron from the soil: Strategy I and Strategy II. tandfonline.comnih.govresearchgate.net
Strategy I: Utilized by non-graminaceous plants (dicots and non-grass monocots), this strategy involves three main steps to take up iron in its ferrous (Fe²⁺) form. nih.govresearchgate.net First, the plant root acidifies the surrounding soil (rhizosphere) by releasing protons, which increases the solubility of ferric iron (Fe³⁺). frontiersin.orgnih.gov Second, a reductase enzyme on the root surface reduces Fe³⁺ to the more soluble Fe²⁺. nih.govresearchgate.net Finally, a specific transporter protein, IRT1, takes up the Fe²⁺ into the root cells. frontiersin.orgresearchgate.net
Strategy II: This strategy is characteristic of graminaceous plants (grasses). nih.govtandfonline.com These plants release phytosiderophores, which are strong chelators that bind to Fe³⁺ in the soil. nih.gov The entire Fe³⁺-phytosiderophore complex is then absorbed by the roots through specific transporters without the need for reduction. nih.govresearchgate.net
Interestingly, some plants, like rice, can utilize a combination of both strategies. nih.govresearchgate.net Once inside the root, iron is loaded into the xylem for transport, where it complexes with citrate. tandfonline.com
Soil Chemistry and Nutrient Availability
The chemical environment of the soil greatly influences the availability of iron to plants. The application of "Citric acid, iron(2+) salt," or ferrous citrate, can impact these soil dynamics.
Influence on Iron Solubility and Mobility in Soils
In many soils, especially those with neutral to high pH, iron exists predominantly as insoluble ferric (Fe³⁺) oxides and hydroxides, making it unavailable for plant uptake. epa.govcropaia.com Chelating agents, such as citrate, can form soluble complexes with iron, increasing its mobility and availability in the soil solution. cropaia.comgoogle.com When ferrous citrate is applied, the citrate component helps to keep the iron in a soluble form, preventing its rapid precipitation. gcmonline.com This is particularly beneficial in calcareous soils where iron deficiency is a common problem. cropaia.comgoogle.com However, the stability of the iron-citrate complex in the soil can be transient, with a significant portion of the iron becoming insoluble within 24 hours if washed into the soil. gcmonline.com
| Soil Condition | Effect on Iron Availability | Role of Ferrous Citrate |
| High pH (Alkaline/Calcareous) | Low iron solubility due to precipitation of ferric hydroxides. epa.govcropaia.com | Citrate chelation can temporarily increase iron solubility and mobility. cropaia.comgcmonline.com |
| Acidic pH | Higher natural iron solubility. | Effect of citrate is less pronounced but still aids in maintaining solubility. |
| Low Organic Matter | Reduced natural chelation, lower iron availability. cropaia.comwisc.edu | Provides an external source of chelated iron. |
Impact on Formation of Iron Oxyhydroxides in Soil Environments
Iron oxyhydroxides, such as goethite and hematite (B75146), are common, poorly soluble iron minerals in soils. researchgate.netnih.gov The presence of citrate can inhibit the crystallization of these minerals. cambridge.org By chelating iron ions, citrate reduces their availability to form highly ordered, crystalline structures. Instead, less crystalline or amorphous iron oxides may form, which are more readily dissolved and utilized by plants. nih.govcambridge.org The rate of microbial reduction of these iron oxyhydroxides, a process that makes iron more available, is also influenced by their mineralogy, with more amorphous forms being reduced more rapidly. researchgate.netnih.gov
Foliar and Soil Application as Plant Micronutrient Sources
To correct iron deficiencies in crops, ferrous citrate can be applied directly to the soil or as a foliar spray to the leaves.
Foliar application is a common and rapid method to correct iron chlorosis (yellowing of leaves due to iron deficiency). frontiersin.orgcsic.es Spraying a solution containing iron citrate directly onto the leaves allows for quick absorption and utilization of iron in the photosynthetic tissues. frontiersin.orgcropaia.comresearchgate.net Studies have shown that foliar sprays of iron citrate can effectively improve chlorophyll content and crop yield. frontiersin.orgresearchgate.netjournalcjast.com
Soil application of ferrous citrate provides a source of chelated iron to the root system. agroconsult-buinov.comnih.gov The citrate chelate helps protect the iron from being quickly locked up in an unavailable form in the soil, particularly in high-pH environments. cropaia.comwisc.edu This method can offer a longer-term supply of iron compared to foliar sprays. agroconsult-buinov.com However, the effectiveness can be limited if the chelate is washed away from the root zone, as its stability in the soil is not as high as some synthetic chelates. gcmonline.com
| Application Method | Description | Key Findings |
| Foliar Application | A solution of ferrous citrate is sprayed directly onto the plant's leaves. | Provides rapid correction of iron deficiency symptoms and can improve crop yield and quality. frontiersin.orgresearchgate.netjournalcjast.com |
| Soil Application | Ferrous citrate is applied to the soil for root uptake. | Can improve the availability of iron in the soil, especially in calcareous conditions, but its effectiveness is dependent on soil conditions and chelate stability. gcmonline.comnih.gov |
Efficacy as a Chelated Iron Source for Crop Plants
Iron(2+) citrate, also known as ferrous citrate, serves as a chelated iron source in agriculture, aiming to correct iron deficiencies in crops. fsbproducts.comcropaia.com The citrate molecule acts as a chelating agent, forming a complex with the iron ion to enhance its solubility and availability for plant uptake. made-in-china.commade-in-china.com This is particularly important because iron can easily precipitate out of solution in soil, especially at higher pH levels, rendering it unavailable to plants. cropaia.commsu.edu The chelated form helps to maintain iron in a soluble, bioavailable state for a longer period. ufl.edu
The effectiveness of iron citrate has been observed in various crops. In plants, citric acid is naturally synthesized and plays a role in the internal transport (translocation) of nutrients to where they are needed. made-in-china.commade-in-china.com When applied, the iron-citrate complex can be absorbed by the plant. researchgate.net Studies on the long-distance transport of iron in plants have identified the iron(III)-citrate complex as the primary form of iron translocated in the xylem. frontiersin.orgnih.gov Research on wheat (Triticum aestivum) grown hydroponically indicated that plants supplied with iron citrate showed an improved functional iron status, reflected by high concentrations of chlorophyll and carotenoids. researchgate.net
Similarly, a study on soybeans (Glycine max) using nanosized iron citrate particles showed a significant increase in nutrient absorption compared to control samples. rsc.org The chelation effect of citric acid is credited with promoting nutrient mobilization and uptake. rsc.org
Table 1: Efficacy of Iron Citrate Application on Crop Yield and Nutrient Uptake
Explore the table below to see research findings on the application of iron citrate to different crops.
| Crop | Application Method | Key Finding | Reference |
| Maize (Zea mays) | Foliar Spray (1% TNAU Fe Citrate) | Recorded the highest grain yield (6025 kg/ha ) and stover yield (8456 kg/ha ) compared to soil applications and other iron forms like ferrous sulphate. | researchgate.net |
| Soybean (Glycine max) | White-sand Technique (nanosized Fe citrate) | A significant increase in iron absorption was observed (789.8 µg per g of dry weight). | rsc.org |
| Black Gram (Vigna mungo) | Foliar Spray (comparison with Ferrous Glycinate) | Ferrous glycinate (B8599266) was found to be more effective than ferrous citrate in increasing iron content and uptake in alkaline and calcareous soil. | researchgate.netsemanticscholar.org |
| Wheat (Triticum aestivum) | Hydroponic System | Plants supplied with iron citrate showed improved functional Fe status, with high chlorophyll and carotenoid concentrations. | researchgate.net |
Comparison with Other Iron Chelates in Agricultural Contexts
In agricultural applications, iron(2+) citrate is one of several chelating agents used to deliver iron to plants. It is often categorized as a natural or weak chelate, especially when compared to synthetic chelates such as EDTA (Ethylenediaminetetraacetic acid), DTPA (Diethylenetriaminepentaacetic acid), and EDDHA (Ethylenediamine-di(o-hydroxyphenylacetic acid)). msu.eduresearchgate.net The primary factor differentiating these chelates is their stability across various soil pH levels. msu.eduufl.edu
The strength of the bond between the chelating agent and the iron ion determines how long the iron remains in solution and available to plants as the pH increases. msu.edu Synthetic chelates like EDDHA form a stronger bond with iron compared to citric acid. msu.edu
Iron(2+) Citrate : Research indicates that iron citrate is not very effective in soils with a pH above 6.0, as the iron does not remain strongly bonded and precipitates out of solution. msu.edu Due to this lower stability in soil, it is often recommended for foliar applications or in soilless culture where pH can be more easily managed. gcmonline.comresearchgate.net
Fe-EDTA : This chelate effectively holds iron in solution up to a pH of about 6.0 to 6.5. msu.educuttingedgesolutions.com Above this pH, its stability rapidly decreases, and a significant portion of the iron becomes unavailable to plants. msu.edu
Fe-DTPA : DTPA is more stable than EDTA in moderately alkaline conditions and is considered an excellent iron source for media with a pH up to 7.5. msu.educuttingedgesolutions.com
Fe-EDDHA : EDDHA is the most stable and effective of the common iron chelates, particularly in high-pH, alkaline soils. msu.educuttingedgesolutions.com It can maintain iron availability to plants at a pH level of 9.0 and beyond. msu.edugoogle.com
Consequently, while iron citrate can be an effective source of iron, its use is context-dependent. researchgate.netresearchgate.net For soils with neutral to high pH, the more stable and robust synthetic chelates, particularly Fe-EDDHA, are generally more reliable for correcting iron deficiencies via soil application. ufl.eduresearchgate.net The lower stability of iron citrate in soil means it is less effective for long-term correction in alkaline conditions compared to the strong synthetic chelates. researchgate.net
Table 2: Comparison of Effective pH Ranges for Common Iron Chelates
This interactive table compares the stability of iron(2+) citrate with other common iron chelates at different pH levels.
| Chelate | Chemical Name | Effective pH Range | Reference |
| Iron Citrate | Citric acid, iron(2+) salt | < 6.0 | msu.edu |
| Fe-EDTA | Ethylenediaminetetraacetic acid, iron salt | 4.0 - 6.5 | msu.educuttingedgesolutions.com |
| Fe-DTPA | Diethylenetriaminepentaacetic acid, iron salt | < 7.5 | msu.educuttingedgesolutions.com |
| Fe-EDDHA | Ethylenediamine-di(o-hydroxyphenylacetic acid), iron salt | 4.0 - 9.0+ | msu.edugoogle.com |
Other Industrial Chemical Applications
Photographic Processes and Blueprint Production
Iron citrate (B86180) compounds were foundational to several early photographic and reprographic techniques, most notably the cyanotype process, which is used to create blueprints. leedsprintworkshop.org The process relies on the light sensitivity of a ferric salt, which is reduced to a ferrous salt upon exposure to ultraviolet (UV) light. wikipedia.orgrsc.org
The classic cyanotype process involves coating a surface, such as paper, with a solution containing ferric ammonium (B1175870) citrate and potassium ferricyanide (B76249). earlyphotography.co.ukparallaxphotographic.coopwikipedia.org When exposed to a UV light source, a photochemical reaction occurs where the citrate facilitates the reduction of the trivalent ferric iron (Fe³⁺) to the divalent ferrous iron (Fe²⁺). wikipedia.orgrroij.comflinnsci.ca This newly formed ferrous iron then reacts with the potassium ferricyanide to produce an insoluble, deep blue pigment known as ferric ferrocyanide, or Prussian blue. wikipedia.orgrsc.orgearlyphotography.co.uk The unexposed, water-soluble iron(III) salts are then washed away, leaving a stable, negative image with white lines on a blue background. wikipedia.orgrroij.com
A less common historical method, developed by Henri Garnier and Alphonse Salmon, utilized iron citrate directly in a dusting-on process. earlyphotography.co.uk This technique was based on the principle that iron citrate becomes non-hygroscopic when exposed to light. earlyphotography.co.uk After exposure under a positive print, carbon powder was applied and would adhere only to the unexposed, still-moist areas of iron citrate, creating the image. earlyphotography.co.uk
Interactive Table: The Cyanotype Blueprint Process
| Step | Description | Key Chemicals | Chemical Principle |
|---|---|---|---|
| 1. Sensitization | Paper or cloth is coated with a mixture of two solutions and dried in the dark. leedsprintworkshop.orgparallaxphotographic.coop | Ferric ammonium citrate, Potassium ferricyanide leedsprintworkshop.orgwikipedia.org | Creation of a light-sensitive surface. The salts do not react in the dark. rsc.org |
| 2. Exposure | A negative or objects are placed on the sensitized surface, which is then exposed to UV light (e.g., sunlight). leedsprintworkshop.orgwikipedia.org | Ferric ammonium citrate | Photoreduction: Light reduces iron(III) to iron(II). rsc.orgrroij.comflinnsci.ca |
| 3. Development | The exposed paper is washed in water. wikipedia.orgearlyphotography.co.uk | Iron(II) ions, Potassium ferricyanide | The newly formed iron(II) reacts to form insoluble Prussian blue pigment. wikipedia.orgwikipedia.org |
| 4. Fixing | Continued rinsing in water washes away all unreacted, soluble chemicals. rroij.com | Unreacted Ferric ammonium citrate and Potassium ferricyanide | Removal of excess reagents reveals the final, stable blue and white image. rroij.com |
Electroplating and Surface Finishing Applications
In the fields of electroplating and surface finishing, citrate is employed as a complexing agent or ligand in electrolyte baths. riverlandtrading.comresearchgate.netatamanchemicals.com Its function is to form stable, soluble complexes with metal ions, including iron, which can improve the quality and consistency of the deposited metallic layer.
Research has demonstrated the use of citrate-based electrolytes for the electrodeposition of iron-carbon (Fe-C) alloy films. researchgate.netmdpi.com In these systems, citric acid is used to enable the codeposition of carbon with iron, resulting in nanocrystalline structures with high hardness. mdpi.com Studies indicate that the coordination of ferrous iron (Fe²⁺) to citrate enhances the stability of the electrolyte solution. researchgate.net
Furthermore, alkaline citrate baths are utilized for copper plating on steel substrates. jst.go.jp Plating copper directly onto steel from acidic baths is problematic, as it can lead to a non-adherent layer due to a replacement reaction between the copper ions and the iron surface. jst.go.jp An alkaline citrate bath overcomes this by forming a soluble copper-citrate complex, allowing for an adherent initial copper layer (strike plate) to be deposited before subsequent plating in a standard acidic bath. jst.go.jp
Interactive Table: Example Electrolyte Compositions Using Citrate
| Application | Key Components | Function of Citrate | Reference |
|---|---|---|---|
| Fe-C Alloy Deposition | Iron(II) sulfate (B86663), Sodium citrate, Citric acid | Forms iron-citrate complexes, enables carbon codeposition, stabilizes electrolyte. | mdpi.com |
| Copper Strike Plating on Steel | Copper(II) sulfate, Citric acid | Forms a soluble copper complex in alkaline pH to prevent replacement reactions with the iron substrate. | jst.go.jp |
| All-Iron Redox Flow Battery | Iron(II) chloride, Sodium chloride, Citric acid | Coordination of ferrous iron to citrate improves electrolyte stability. researchgate.net | researchgate.net |
Reagent in Analytical Chemistry
Iron citrate compounds serve as reagents in various analytical chemistry methods. riverlandtrading.comnetascientific.com Their utility stems from the iron ion's redox activity and the citrate ligand's ability to form stable, often colored, complexes. riverlandtrading.com Ferric ammonium citrate is used as a reagent for titrations and other tests to analyze for the presence of specific ions or compounds. apcpure.com It can function as a colorimetric reagent or a complexing agent in laboratory assays. riverlandtrading.com For instance, it has been noted for its application as a reagent for detecting phenols. atamanchemicals.com
Sodium ferrous citrate is also used as a reagent in research, particularly in studies involving coordination chemistry and iron metabolism. The ability of the citrate molecule to chelate iron makes these compounds valuable in diverse biochemical applications. netascientific.com
Role as a Chemical Additive in Industrial Processes
Beyond the specific applications above, iron citrate compounds act as additives in a range of other industrial processes, where they perform various functions from dye fixation to water treatment.
Interactive Table: Ferrous/Ferric Citrate as an Industrial Additive
| Industry | Application | Role of Iron Citrate | Reference |
|---|---|---|---|
| Water Treatment | Wastewater purification | Acts as a coagulant or flocculant to help remove suspended particles and organic matter. Also used to precipitate and remove phosphates. riverlandtrading.comnetascientific.comapcpure.com | riverlandtrading.comnetascientific.comapcpure.com |
| Textiles | Textile printing | Functions as a mordant or dye fixative, improving the adherence of dyes to fibers and enhancing colorfastness. riverlandtrading.com | riverlandtrading.com |
| Paper | Manufacturing | Applied for dye fixation. atamanchemicals.com | atamanchemicals.com |
| Food | Food fortification | Used as a nutritional supplement to increase iron content. made-in-china.comlohmann-minerals.com | made-in-china.comlohmann-minerals.com |
Use in Laboratory Modeling of Microbial Systems (e.g., Manganese-Iron Bacteria)
Iron citrate is a valuable tool in microbiology for creating laboratory models to study microbial systems, particularly those involving metal-reducing and metal-oxidizing bacteria. Because it provides a soluble and bioavailable source of iron, it is used to simulate environments where microbes interact with and transform metals.
One notable study developed laboratory microcosms to measure the electrical potential anomalies generated by the activity of iron-reducing bacteria, such as Shewanella alga. osti.gov In these experiments, ferric citrate was used to create a soluble, nutrient-rich ferric iron layer that the bacteria could metabolize, allowing researchers to measure the resulting electrical signals. osti.gov This type of modeling is crucial for understanding the potential for bioremediation of heavy metals and for monitoring microbial activity in subsurface environments. osti.gov
The study of manganese-iron bacteria, which play a significant role in the biogeochemical cycling of these two metals, also benefits from such models. Research on iron-manganese concretions in the Baltic Sea has shown that diverse microbial communities with both reductive and oxidative metabolisms influence the growth and dissolution of these mineral formations. researchgate.net Laboratory enrichment experiments designed to simulate these natural conditions have used Fe²⁺-oxygen gradients to favor the growth of specific bacteria, including Shewanella baltica. researchgate.net The interplay between iron and manganese homeostasis is critical for many bacterial species, and using a defined iron source like ferrous or ferric citrate in culture media allows for controlled studies of these complex transport and regulatory systems. nih.govoup.com
Theoretical and Computational Studies of Iron Ii Citrate
Molecular Modeling of Coordination Structures
The coordination chemistry of iron(II) with citrate (B86180) is complex, with several structures proposed and identified through modeling and experimental work. Unlike the more extensively studied ferric citrate, only a few specific structures for ferrous citrate have been characterized.
One of the most well-defined structures is a neutral coordination polymer, [Fe(H₂cit)(H₂O)]n . rsc.orgwikipedia.org This compound was synthesized hydrothermally and its structure was determined using single-crystal X-ray diffraction. rsc.orgwikipedia.org It features one-dimensional chains of corner-sharing Fe(II)O₆ octahedra, which are further interconnected by citrate ligands. rsc.orgwikipedia.org The iron centers are hexa-coordinated by two partially deprotonated citrate molecules and a water molecule in a distorted octahedral geometry. wikipedia.org
Another crystallized complex is the coordination polymer with the formula [Fe(H₂O)₆]²⁺{[Fe(C₆H₅O₇)(H₂O)]⁻}₂·2H₂O . acs.orgmdpi.com In this structure, the anionic component is a polymer where the iron(II) is coordinated to a fully deprotonated citrate anion (C₆H₅O₇³⁻) and a water molecule. acs.orgmdpi.com
In aqueous solutions, modeling studies suggest the formation of a tridentate complex, [Fe(II) cit]⁻ . aps.orgresearchgate.net This species is believed to involve coordination through two of the carboxylic acid groups and the central hydroxyl group of the citrate molecule. aps.orgresearchgate.net The formation of this tridentate complex is a key distinction from the bidentate complexes typically formed with ferric iron. aps.org This structural difference has significant implications for the complex's stability and reactivity, particularly its resistance to biodegradation compared to its ferric counterpart. aps.org
Table 1: Modeled and Characterized Coordination Structures of Iron(II) Citrate
| Proposed Structure/Species | Coordination Mode & Details | Key Findings | Reference |
|---|---|---|---|
[Fe(H₂cit)(H₂O)]n |
Polymeric; 1D chains of corner-sharing Fe(II)O₆ octahedra cross-linked by citrate. | The first neutral ferrous citrate coordination polymer to be synthesized and structurally solved. | rsc.org, wikipedia.org |
[Fe(H₂O)₆]²⁺{[Fe(C₆H₅O₇)(H₂O)]⁻}₂·2H₂O |
Polymeric; Anionic chains of { [Fe(C₆H₅O₇)(H₂O)]⁻ }n with hexaaquairon(II) cations. |
A crystallized coordination polymer identified in aqueous solution. | acs.org, mdpi.com |
[Fe(II) cit]⁻ |
Mononuclear; Tridentate complex involving two carboxyl groups and the hydroxyl group. | A major species modeled in aqueous solution, noted for its resistance to biodegradation. | aps.org, researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on iron(II) citrate provide fundamental insights into its chemical bonding, stability, and electronic properties, which govern its reactivity.
A recent study using DFT to model the complexation of Fe(II) with citrate revealed that the chemical bonds are more electrostatic than covalent in nature. nih.gov The calculations showed that the Gibbs free energy (ΔG°) for the complexation reaction is negative, indicating that the formation of the Fe(II)-citrate complex is an energetically favorable process. nih.gov
Crucially, these molecular orbital calculations found that the energies of the Highest Occupied Molecular Orbitals (HOMO) of the Fe(II)-citrate complex are less negative than those of the uncomplexed hexaaquairon(II) ion. nih.gov This suggests that the complexed Fe(II) is more susceptible to oxidation, providing a fundamental explanation for its redox behavior observed in various environments. nih.gov
While specific DFT studies on iron(II) citrate are not abundant in the literature, the methodology has been widely applied to other iron(II) complexes. These studies demonstrate the power of DFT to predict key electronic properties. For instance, DFT calculations using functionals like B3LYP have shown excellent agreement with experimentally observed Mössbauer-effect parameters, such as quadrupole splittings and isomer shifts, for various high-spin and low-spin iron(II) complexes. mdpi.com The trend of isomer shift (IS) values, which relates to the electron density at the iron nucleus, can be successfully predicted and linearly correlated with the calculated electron density. rsc.org Such calculations are vital for understanding the spin state and electronic environment of the iron center. rsc.orgmdpi.com
Table 2: Key Findings from DFT Studies on the Fe(II)-Citrate Complex
| DFT Finding | Description | Implication | Reference |
|---|---|---|---|
| Bonding Nature | The bonds between Fe(II) and citrate are predominantly electrostatic. | Provides insight into the fundamental forces holding the complex together. | nih.gov |
| Thermodynamic Stability | The Gibbs free energy (ΔG°) of complex formation is negative. | The complexation of Fe(II) with citrate is a spontaneous and energetically favorable reaction. | nih.gov |
| HOMO Energy | The Highest Occupied Molecular Orbital (HOMO) energy of the complex is less negative than that of uncomplexed Fe(II). | The complex is more easily oxidized than aqueous Fe(II), influencing its role in redox cycling. | nih.gov |
Kinetic Modeling of Redox Reactions and Speciation
Kinetic models are essential for understanding the transformation and fate of iron(II) citrate, particularly its oxidation to iron(III). These models quantitatively describe the rates of reaction and the distribution of different chemical species over time.
The citrate-to-Fe(II) molar ratio is another critical factor influencing speciation and reactivity. Kinetic modeling has been used to study how this ratio affects the generation of hydroxyl radicals (•OH) during Fe(II) oxidation. nih.gov As the citrate/Fe(II) molar ratio increases, the fraction of the Fe(II)-citrate⁻ complex also increases. nih.gov This complex can effectively decompose hydrogen peroxide to produce •OH, meaning higher citrate concentrations can significantly enhance •OH production in Fenton-like processes at pH 6–7.5. nih.gov
The conversion of the tridentate [Fe(II) cit]⁻ complex to a bidentate ferric form upon oxidation is considered a rate-limiting step in the biodegradation of the compound. aps.orgresearchgate.net
Table 3: Rate Constants for the Oxidation of Key Fe(II)-Citrate Species
| Fe(II) Species | Oxidation Rate Constant (k) | Dominant pH Range | Reference |
|---|---|---|---|
Fecit⁻ |
Estimated via modeling | Low pH | nih.gov |
Fecit₂⁴⁻ |
Estimated via modeling | Low pH | nih.gov |
Fe(OH)cit²⁻ |
Estimated via modeling | High pH (e.g., 8.0) | nih.gov |
Note: Specific rate constants were estimated within a comprehensive kinetic model presented in the source literature.
Table 4: Modeled Influence of Citrate/Fe(II) Molar Ratio on Fe(II) Speciation
| Citrate/Fe(II) Molar Ratio Range | Fraction of Fe(II)-citrate⁻ Complex (%) (Before Oxidation) | Impact on System | Reference |
|---|---|---|---|
| Low (0.25–0.5) | 24.2–49.6% | Moderate •OH production | nih.gov |
| Moderate (0.5–1.0) | 48.3–94.2% | Increased •OH production | nih.gov |
| High (1.0–2.0) | 88.8–99.6% | Significant enhancement of •OH production | nih.gov |
Conditions: pH 6–7.5, based on speciation calculations with Visual MINTEQ 3.1 as part of a kinetic study.
Simulation of Iron Transport and Complexation in Environmental Matrices
Simulations of iron(II) citrate behavior in complex environmental settings, such as soils, aerosols, and biological systems, are crucial for predicting its environmental impact and biogeochemical role.
In soil and aquatic environments, the complexation of Fe(II) by organic ligands like citrate is a key process. researchgate.net This complexation forms Fe(II) species with lower standard reduction potentials, enhancing their reactivity with reducible contaminants like nitroaromatics. researchgate.net Modeling of these systems helps to quantitatively link reaction rates with the equilibrium speciation of Fe(II). researchgate.net
In atmospheric science, the photochemical processing of aerosols containing iron citrate has been simulated using kinetic multilayer models like the Photochemical Reaction and Diffusion (PRAD) model and the Kinetic Multilayer model of aerosol Surface and Bulk chemistry (KM-SUB). These models simulate the transport of species like O₂ and chemical reactions within aerosol particles. Simulations show that the reoxidation of Fe(II) to Fe(III) can be the rate-limiting step in the photochemical degradation of the aerosol. The process is highly dependent on physical transport limitations; for example, under dry conditions where the aerosol is highly viscous, the slow diffusion of O₂ into the particle's interior limits the Fe(II) reoxidation rate.
In biological systems, simulation and modeling help understand iron transport. In marine environments, some microorganisms like the cyanobacterium Trichodesmium are thought to utilize ferric citrate, with transport likely involving a reduction step to Fe(II) at the cell surface before uptake. This highlights the transient but critical role of the Fe(II) state in biological iron acquisition from citrate complexes in the environment.
Q & A
Q. What are the key physicochemical properties of iron(2+) citrate, and how are they experimentally determined?
Iron(2+) citrate (C₆H₈FeO₇) has a molar mass of 247.97 g/mol and decomposes under hydrogen at 350°C. It is water-insoluble but reacts with acids like sulfuric acid to regenerate citric acid . Key characterization methods include:
- Thermogravimetric Analysis (TGA): Measures mass loss during heating to identify decomposition stages (e.g., stability up to 160°C, decomposition peaks at 250–550°C depending on salt mixtures) .
- Titration Assays: Ferrous content is quantified via cerium sulfate titration, where 0.1M Ce(SO₄)₂ corresponds to 5.585 mg Fe per mL .
- Spectroscopic Identification: Citrate and ferrous ions are confirmed using IT-13 (citrate) and IT-19 (Fe²⁺) tests .
Q. What is a standard laboratory-scale synthesis protocol for iron(2+) citrate?
A validated method involves dissolving Fe(NH₄)₂(SO₄)₂·6H₂O in dilute H₂SO₄, adding oxalic acid (H₂C₂O₄), and heating to form iron(II) oxalate. Subsequent reaction with citric acid yields iron(2+) citrate . Critical steps include:
Q. How does iron(2+) citrate interact with biological systems, and what safety protocols are essential?
Iron(2+) citrate can generate free radicals via Fenton reactions, causing oxidative stress and DNA damage in vitro . Researchers must:
- Use PPE (gloves, goggles) to avoid inhalation/contact.
- Monitor airborne iron levels (TWA: 1 mg/m³; STEL: 2 mg/m³) .
- Store in dry, ventilated environments to prevent combustion .
Advanced Research Questions
Q. How do thermal decomposition pathways of iron(2+) citrate compare to other metal-citrate complexes?
TGA data for magnesium-citrate systems show distinct decomposition profiles (e.g., MgO-citrate stabilizes at 385°C vs. Fe-citrate at 350°C) . For iron(2+) citrate:
- Dehydration: Occurs below 160°C.
- Citrate Ligand Breakdown: Peaks at 250–300°C.
- Oxide Formation: Residual FeO forms above 350°C. Comparative studies require controlled heating rates (e.g., 10°C/min) and inert atmospheres to isolate redox mechanisms .
Q. What systematic and random errors commonly affect iron(2+) citrate synthesis, and how can they be mitigated?
- Systematic Errors:
- Instrumental: Inaccurate temperature control during heating (resolve via calibrated thermocouples).
- Methodological: Incomplete Fe²⁺ stabilization by H₂SO₄, leading to oxidation (add antioxidants like ascorbic acid) .
- Personal: Over-titration in cerium sulfate assays (use automated burettes) .
Q. What analytical techniques are most effective for quantifying citrate and iron in complex matrices?
Q. How does iron(2+) citrate enhance microbial growth in fermentation processes?
Iron(2+) citrate acts as a bioavailable iron source in yeast cultures. In ethanol fermentation, it prevents precipitation (unlike FePO₄), improving growth rates by 20–30% . Key parameters:
- Optimal concentration: 10–50 µM Fe²⁺.
- Synergy with citric acid as a chelator to maintain solubility at pH 4–6 .
Methodological Notes
- Data Contradictions: reports water insolubility, while implies solubility in fermentation broths. This discrepancy arises from pH-dependent speciation (soluble at pH < 3, insoluble at neutral pH) .
- Advanced Applications: Use iron(2+) citrate in electrocatalysis (e.g., 4-nitrophenol reduction) by pyrolyzing it into Fe/C composites with hierarchical pores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
